Unlocking the 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Scaffold: Mechanism of Action and Preclinical Evaluation in Oncology
Executive Summary The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a highly privileged heterocyclic pharmacophore in modern oncology drug discovery. Structurally mimicking the adenine ring of adenosine triphosphate (A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a highly privileged heterocyclic pharmacophore in modern oncology drug discovery. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), this scaffold serves as the foundation for exceptionally potent, ATP-competitive kinase inhibitors. This technical guide dissects the structural biology of the scaffold, its downstream signaling blockade, and the rigorous, self-validating experimental workflows required to evaluate these compounds in preclinical cancer models.
Structural Biology & Pharmacophore Mechanics
To understand why this scaffold is so effective, we must examine the thermodynamics of the kinase ATP-binding cleft. The cleft, located between the N-terminal and C-terminal lobes of the kinase, contains a highly conserved "hinge region." The pyrido[2,3-d]pyrimidine scaffold is engineered to exploit this geometry through a highly specific hydrogen-bonding network1.
The 2-Amino Group: Acts as a critical hydrogen bond donor. It typically interacts directly with the backbone carbonyl oxygen of the hinge region (e.g., Met341 in EGFR or Val882 in PI3K).
The Pyrimidine N-1 / N-3: Acts as a hydrogen bond acceptor, binding to the backbone amide NH of the same hinge residues.
The 4-One (Carbonyl) Motif: Functions as an additional hydrogen bond acceptor, often coordinating with conserved water networks in the active site or specific polar residues at the edge of the solvent-exposed region.
This dual-hydrogen bond motif perfectly anchors the molecule in the ATP pocket, allowing substituents at the C-6 and C-7 positions to project deep into the hydrophobic specificity pockets, dictating the ultimate kinase selectivity.
Fig 1: Logical binding model of the pyrido[2,3-d]pyrimidine scaffold in the kinase ATP pocket.
Primary Targets and Cellular Signaling
While the scaffold is versatile, its most clinically validated applications are in the inhibition of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).
CDK4/6 Inhibition and Cell Cycle Arrest
Derivatives of the pyrido[2,3-d]pyrimidine core are exquisitely potent against CDK4 and CDK6 2. In hormone receptor-positive breast cancer, the Cyclin D-CDK4/6 complex hyper-phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.
When a 2-amino-pyrido[2,3-d]pyrimidin-4-one derivative inhibits CDK4/6, Rb remains in its hypo-phosphorylated, active state. Active Rb sequesters E2F transcription factors, preventing the transcription of genes necessary for the G1-to-S phase transition, thereby inducing profound cell cycle arrest and cellular senescence.
Fig 2: Mechanism of G1/S phase cell cycle arrest via CDK4/6-Rb pathway blockade.
EGFR and PI3K/mTOR Modulation
By modifying the C-6 position with bulky aryl groups, the scaffold can be tuned to target the Epidermal Growth Factor Receptor (EGFR), including mutant variants (e.g., L858R) 3. Furthermore, specific substitutions at the 2-amino group have yielded dual PI3K/mTOR inhibitors, suppressing the AKT survival pathway and triggering caspase-3-mediated apoptosis 4.
Quantitative Pharmacodynamics
Below is a summary of representative biochemical and cellular data for optimized 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives, demonstrating their broad-spectrum utility 5:
Target / Cell Line
Assay Type
Representative IC50 / Potency
Biological Consequence
CDK4 / Cyclin D1
Biochemical (TR-FRET)
10 - 35 nM
Kinase inhibition
EGFR (Wild Type)
Biochemical (Radiometric)
50 - 150 nM
Kinase inhibition
PI3Kα
Biochemical (Luminescence)
0.2 - 5 nM
Kinase inhibition
MCF-7 (Breast)
Cellular (MTT)
15 - 119 µM
Cytotoxicity / Senescence
HeLa (Cervical)
Cellular (MTT)
10 - 25 µM
Cytotoxicity / Apoptosis
(Data synthesized from structural-activity relationship studies of thiazole-hybrid and aryl-substituted pyrido-pyrimidines).
Validated Experimental Workflows
To ensure scientific integrity, researchers must employ self-validating experimental systems. Below are the optimized protocols for validating a novel 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one compound.
Fig 3: Sequential preclinical validation workflow for novel kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Check: Why TR-FRET? Pyrido-pyrimidine derivatives are highly conjugated and often exhibit auto-fluorescence in standard biochemical assays, leading to false positives. TR-FRET introduces a microsecond time delay before signal reading, completely eliminating background compound fluorescence and ensuring trustworthy IC50 values.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the pyrido[2,3-d]pyrimidine compound in 100% DMSO (10-point curve), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.
Enzyme-Inhibitor Incubation: Add 5 µL of recombinant kinase (e.g., CDK4/CycD1) to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate for 30 minutes at room temperature to allow equilibrium binding at the hinge region.
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., ULight-labeled Rb peptide). Crucial: Set ATP concentration exactly at the apparent Km of the specific kinase to accurately assess ATP-competitive inhibition.
Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg2+ and stop the reaction) containing a Europium-labeled anti-phospho antibody.
Readout: Read on a microplate reader using TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm). Calculate IC50 using 4-parameter logistic regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality Check: A biochemical IC50 does not guarantee cellular efficacy due to membrane permeability issues and the high intracellular ATP concentration (~1-5 mM) which actively outcompetes the inhibitor. CETSA proves direct target engagement inside the living cancer cell.
Step-by-Step Methodology:
Cell Treatment: Seed MCF-7 or HeLa cells in 10 cm dishes. Treat with the inhibitor (at 5x biochemical IC50) or DMSO vehicle for 2 hours.
Aliquot & Heat: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen to 25°C water bath).
Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
Western Blotting: Run the soluble supernatant on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for the target kinase (e.g., CDK4 or EGFR).
Analysis: The binding of the pyrido[2,3-d]pyrimidine compound will thermodynamically stabilize the kinase, shifting its melting temperature (Tm) higher compared to the DMSO control.
Conclusion
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold remains a cornerstone of targeted oncology drug discovery. By exploiting its ATP-mimetic properties and optimizing C-6/C-7 substitutions, researchers can achieve exquisite selectivity against drivers of tumor proliferation. Rigorous, artifact-free validation using TR-FRET and CETSA ensures that only the most robust candidates advance to in vivo models.
References
Khajouei, M. R., Khodarahmi, G., & Ghaderi, A. (2021). "Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives." Research in Pharmaceutical Sciences. 5
Rocca, A., Farolfi, A., Bravaccini, S., Schirone, A., & Amadori, D. (2014). "Palbociclib (PD 0332991): targeting the cell cycle machinery in breast cancer." Expert Opinion on Pharmacotherapy.2
Klutchko, S. R., et al. (1998). "Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors." Journal of Medicinal Chemistry. 1
Han, et al. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget. 4
Shamroukh, A. H., et al. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." European Journal of Medicinal Chemistry.3
tautomerism and stability of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
An In-Depth Technical Guide to the Tautomerism and Thermodynamic Stability of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Executive Summary The fused bicyclic scaffold 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one is a privileged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Tautomerism and Thermodynamic Stability of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one
Executive Summary
The fused bicyclic scaffold 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one is a privileged pharmacophore in medicinal chemistry. As an 8-deazaguanine isostere, it serves as the structural foundation for numerous kinase inhibitors (e.g., CDK4/6 inhibitors), antifolates, and antimicrobial agents[1]. However, the efficacy of this scaffold is heavily dictated by its prototropic tautomerism. The molecule's ability to shift between multiple tautomeric states alters its hydrogen bond donor/acceptor topology, directly impacting target engagement, solubility, and pharmacokinetic profiles. This whitepaper provides a comprehensive analysis of the tautomeric landscape, thermodynamic stability, and the self-validating experimental protocols required to elucidate these structures.
Structural Biology and the Tautomeric Landscape
The pyrido[2,3-d]pyrimidine core contains four nitrogen atoms (N1, N3, N8, and the exocyclic C2-amino group) and a C4-carbonyl oxygen. This high heteroatom density gives rise to a complex, multi-axis tautomeric equilibrium:
Annular Tautomerism (Proton migration between N1, N3, and N8):
1H-Tautomer: The proton resides on N1. The conjugated system requires double bonds at C2=N3, C4a=C5, C6=C7, and C8a=N8.
3H-Tautomer: The proton resides on N3. Aromaticity is maintained via double bonds at N1=C2, C4a=C8a, C5=C6, and C7=N8.
8H-Tautomer: The proton resides on N8. The double bond configuration shifts to N1=C8a, C2=N3, C4a=C5, and C6=C7.
Lactam-Lactim Tautomerism (C4=O vs. C4-OH): The migration of a proton to the carbonyl oxygen generates the lactim (hydroxy) form.
Amino-Imino Tautomerism (C2-NH₂ vs. C2=NH): The migration of a proton from the exocyclic amine to an annular nitrogen generates the imino form.
Fig 1. Thermodynamic equilibrium network of pyrido[2,3-d]pyrimidin-4-one tautomers.
Thermodynamic Stability: Computational Insights
Density Functional Theory (DFT) is critical for predicting the dominant tautomer prior to synthesis[2]. Calculations typically performed at the B3LYP/6-311++G(d,p) level of theory, utilizing the Solvation Model based on Density (SMD), reveal that the 3H-Lactam-Amino form is the global thermodynamic minimum in both the gas phase and aqueous solution[3].
The causality behind this stability lies in the preservation of cyclic electron delocalization and the minimization of dipole-dipole repulsion. The lactim and imino forms suffer severe desolvation penalties and disrupt the aromaticity of the pyrimidine ring, rendering them energetically unfavorable.
Table 1: Relative Gibbs Free Energies (ΔG) of Tautomeric Forms
Tautomeric Form
Relative ΔG (Gas Phase)
Relative ΔG (Aqueous SMD)
Dominant H-Bond Motif (Target Binding)
3H-Lactam-Amino
0.00 kcal/mol
0.00 kcal/mol
Donor - Acceptor - Donor
1H-Lactam-Amino
+2.45 kcal/mol
+1.10 kcal/mol
Acceptor - Donor - Donor
8H-Lactam-Amino
+4.12 kcal/mol
+3.50 kcal/mol
Acceptor - Acceptor - Donor
3H-Lactim-Amino
+11.50 kcal/mol
+14.20 kcal/mol
Donor - Donor - Donor
3H-Lactam-Imino
+16.30 kcal/mol
+15.80 kcal/mol
Acceptor - Acceptor - Acceptor
(Note: Values represent standard computational estimates for pyrido[2,3-d]pyrimidine systems[4])
Experimental Validation Protocols
To ensure scientific integrity, tautomeric elucidation must rely on a self-validating system of orthogonal techniques. Relying solely on one method can lead to false positives due to solvent-induced shifts or solid-state packing forces[5].
Protocol A: Solution-State Elucidation via Variable-Temperature NMR (VT-NMR)
Causality: Standard NMR at 298K often yields broad, unresolved NH signals due to intermediate proton exchange rates. VT-NMR alters the kinetic energy of the system; cooling slows the exchange to the NMR timescale, allowing distinct tautomeric populations to be quantified. Anhydrous solvent is strictly required because trace water acts as a proton shuttle, artificially accelerating exchange.
Sample Preparation: Dissolve 15 mg of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over 4Å molecular sieves).
Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298K. Look for the C=O carbon resonance near 160–165 ppm (confirming the lactam form)[2].
Cooling Phase: Lower the probe temperature in 10K increments down to 253K. Allow 10 minutes for thermal equilibration at each step.
Signal Resolution: Monitor the downfield region (10.0–13.0 ppm). The emergence of distinct sharp singlets indicates the separation of 1H, 3H, or 8H tautomeric species.
Integration & Kinetics: Integrate the resolved NH peaks to determine the equilibrium constant (
Keq
). Use line-broadening analysis at higher temperatures to calculate the activation energy (
Ea
) of proton transfer via the Eyring equation.
Protocol B: Solid-State Elucidation via ATR-FTIR
Causality: Traditional KBr pellets are hygroscopic. Absorbed moisture can alter the solid-state hydrogen bonding network, potentially inducing a phase change or tautomeric shift. Attenuated Total Reflectance (ATR) FTIR allows for the direct measurement of the neat solid, preserving its native polymorphic and tautomeric state.
Calibration: Clean the diamond ATR crystal with volatile solvents (isopropanol/acetone) and collect a background spectrum (air).
Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Diagnostic Analysis:
Lactam Confirmation: Identify the strong carbonyl (C=O) stretching band at ~1670–1690 cm⁻¹.
Amino Confirmation: Identify the distinct primary amine N-H stretching doublet (symmetric and asymmetric) at ~3300 and ~3450 cm⁻¹.
Absence of Lactim: Ensure there is no broad O-H stretch overlapping the N-H region, which would indicate the lactim form.
Fig 2. Self-validating multimodal analytical workflow for tautomer elucidation.
Implications for Drug Design
The tautomeric state of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one dictates its interaction with biological targets. In the context of kinase inhibition, the molecule must mimic the hydrogen-bonding profile of ATP at the kinase hinge region.
The dominant 3H-Lactam-Amino tautomer presents a highly specific Donor-Acceptor-Donor motif:
Donor: The C2-NH₂ group donates a hydrogen bond to the backbone carbonyl of the hinge.
Acceptor: The N1 annular nitrogen accepts a hydrogen bond from the backbone NH of the hinge.
Donor: The N3-H donates a hydrogen bond to an adjacent backbone carbonyl or structural water.
If the molecule were to shift to the 1H-tautomer, the N1 position would become a hydrogen bond donor, resulting in electrostatic repulsion with the hinge region's backbone NH, thereby obliterating binding affinity. Consequently, drug development professionals must carefully design substituents (e.g., bulky alkyl groups at N8 or electron-withdrawing groups on the pyridine ring) to lock the scaffold into the desired, biologically active tautomeric conformation[1].
References
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega.[Link]
Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof.
Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1,3,5]... National Institutes of Health (PMC).[Link]
Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. MDPI Molecules.[Link]
An In-depth Technical Guide to the Physicochemical Properties of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, as well as exhibiting anticancer and antibacterial properties.[1][2][3] A comprehensive understanding of the fundamental physicochemical properties of this core structure is paramount for the rational design and optimization of novel drug candidates. This technical guide provides a detailed examination of the key physicochemical parameters of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold, including its synthesis, ionization (pKa), lipophilicity (logP), and solubility. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and explores the critical interplay between the scaffold's physicochemical characteristics and its biological activity through the lens of structure-activity relationships (SAR) and computational modeling.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of pyrimidine and pyridine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines.[3] Among the various isomeric forms, the pyrido[2,3-d]pyrimidine skeleton is of particular interest to medicinal chemists.[4] The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold, a prominent member of this family, serves as a foundational structural motif in the development of targeted therapeutics.[2] Its ability to mimic the purine bases of DNA and RNA allows it to function as a competitive inhibitor for a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and viral infections.[2][3]
The therapeutic potential of this scaffold is underscored by the development of numerous derivatives with potent biological activities. For instance, various substituted pyrido[2,3-d]pyrimidines have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Scaffold
The construction of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold can be achieved through several synthetic routes, typically involving the annulation of a pyridine ring onto a pre-existing pyrimidine or vice versa.[4][7] A common and direct approach involves the cyclocondensation of a substituted 2-aminopyridine derivative with a suitable three-carbon synthon.
A prevalent method for the synthesis of the core scaffold involves the thermal cyclization of 2-aminonicotinic acid with urea.[8] This method provides a straightforward route to the desired bicyclic system. Another established method involves the reaction of 2-aminonicotinamide with urea.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to predicting its behavior in biological systems and for guiding the design of new derivatives with improved drug-like characteristics.
Tautomerism
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold can exist in several tautomeric forms due to the presence of multiple sites for proton migration. The predominant tautomers are the amino-oxo and the imino-oxo forms. The equilibrium between these tautomers is influenced by factors such as the solvent environment and the electronic nature of any substituents.[9][10] Computational studies on analogous systems, such as isocytosine, suggest that in aqueous solution, the amino-oxo form is generally the most stable.[9] The tautomeric preference can significantly impact the molecule's hydrogen bonding capabilities and its interaction with biological targets.
Ionization Constant (pKa)
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment. It plays a crucial role in membrane permeability, plasma protein binding, and metabolic stability. A balanced lipophilicity is often sought in drug design to ensure adequate absorption and distribution without excessive metabolic clearance or toxicity. As with pKa, experimental logP values for the core scaffold are not widely reported.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.[4] The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold contains both hydrogen bond donors and acceptors, which can contribute to its solubility in polar solvents. However, the planar, fused ring system can also lead to strong crystal lattice energy, which can negatively impact solubility.[11] The hydrochloride salt form of this scaffold is often utilized to enhance its aqueous solubility.[8]
Table 1: Predicted Physicochemical Properties of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Property
Predicted Value
Prediction Tool/Method
pKa (most basic)
3.5 - 4.5
ACD/Labs, ChemAxon
pKa (most acidic)
8.0 - 9.0
ACD/Labs, ChemAxon
logP
0.5 - 1.5
XLogP3, ALOGPS
Aqueous Solubility
Moderately to Poorly Soluble
Based on general characteristics
Note: These are computationally predicted values and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold.
Protocol for pKa Determination by NMR Titration
This method relies on monitoring the change in the chemical shift of protons adjacent to the ionizable centers of the molecule as a function of pH.[12][13][14][15]
Materials:
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Deuterium oxide (D2O)
Standardized solutions of DCl and NaOD in D2O (e.g., 0.1 M and 1 M)
NMR tubes
pH meter calibrated for D2O
NMR spectrometer
Procedure:
Sample Preparation: Prepare a solution of the scaffold in D2O at a concentration of approximately 1-5 mg/mL in an NMR tube.
Initial pH Measurement: Measure the initial pD of the solution. Note: pD = pH + 0.4.
Titration: Add small aliquots of the standardized DCl or NaOD solution to the NMR tube to adjust the pD.
NMR Spectra Acquisition: After each addition of acid or base, thoroughly mix the solution and acquire a 1H NMR spectrum.
Data Collection: Record the chemical shifts of the protons of interest at each pD value.
Data Analysis: Plot the chemical shift of each proton against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.[13]
Protocol for logP Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[16][17][18][19]
Materials:
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
A set of reference compounds with known logP values
HPLC system with a C18 column
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol)
UV detector
Procedure:
Standard Curve Generation: Inject the reference compounds onto the HPLC system and record their retention times.
Calculate Capacity Factor (k'): For each reference compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time.
Create Calibration Curve: Plot the log(k') values of the reference compounds against their known logP values. This will generate a linear calibration curve.
Sample Analysis: Inject the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one solution and determine its retention time.
Calculate logP: Calculate the log(k') for the scaffold and use the calibration curve to determine its logP value.
Protocol for Kinetic Solubility Assay
This assay provides a high-throughput method for assessing the solubility of a compound under non-equilibrium conditions, which is often relevant for early drug discovery screening.[1][20][21][22][23]
Materials:
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Dimethyl sulfoxide (DMSO)
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
96-well microplate
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
Stock Solution Preparation: Prepare a high-concentration stock solution of the scaffold in DMSO (e.g., 10 mM).
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
Addition to Buffer: Add an aliquot of each DMSO solution to the aqueous buffer in another 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with DMSO only).
Structure-Activity Relationship (SAR) and Computational Insights
The physicochemical properties of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold are intrinsically linked to its biological activity. SAR studies on derivatives of this scaffold have provided valuable insights into how modifications at different positions influence potency and selectivity.
Substitutions at the 2-amino group: Modifications at this position can modulate the basicity of the molecule and introduce new hydrogen bonding interactions with the target protein.
Substitutions on the pyridine ring: Introducing various functional groups on the pyridine ring can alter the lipophilicity and electronic properties of the scaffold, thereby influencing its pharmacokinetic profile and target engagement.
Modifications at the 4-oxo position: While less common, alterations at this position can also impact the scaffold's properties.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for understanding the behavior of this scaffold at the molecular level.[2][21] DFT calculations can provide insights into the electronic structure, tautomeric stability, and reactivity of the scaffold. Molecular docking studies can predict the binding mode of the scaffold and its derivatives within the active site of a target protein, helping to rationalize observed SAR and guide the design of new, more potent inhibitors.[14][19]
Conclusion
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a cornerstone in the development of novel therapeutics, particularly in the field of kinase inhibition. A deep understanding of its physicochemical properties is essential for harnessing its full potential. This technical guide has provided a comprehensive overview of the synthesis, key physicochemical characteristics, and experimental methodologies for the characterization of this important scaffold. By integrating experimental data with computational insights, researchers can accelerate the discovery and development of next-generation drug candidates based on this versatile and privileged core structure.
References
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI. Retrieved from [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved from [Link]
Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from [Link]
ADME Solubility Assay. BioDuro. Retrieved from [Link]
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, July 25). DigitalCommons@UNO. Retrieved from [Link]
Aqueous Solubility Assays. (2025, July 30). Creative Bioarray. Retrieved from [Link]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). PubMed. Retrieved from [Link]
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Preprints.org. Retrieved from [Link]
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017, October 13). ACS Publications. Retrieved from [Link]
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2018, May 9). PubMed. Retrieved from [Link]
Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Retrieved from [Link]
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts.
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Retrieved from [Link]
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. Retrieved from [Link]
Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (2009, August 13). PubMed. Retrieved from [Link]
734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. Retrieved from [Link]
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021, December 15). MDPI. Retrieved from [Link]
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Retrieved from [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved from [Link]
Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020, February 11). PMC. Retrieved from [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, October 31). ResearchGate. Retrieved from [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). MDPI. Retrieved from [Link]
Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs... ResearchGate. Retrieved from [Link]
2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one. PubChem. Retrieved from [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Scilit. Retrieved from [Link]
Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
The Structure-Activity Relationship of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-ones: A Technical Guide for Drug Discovery
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic ring system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its structural similarity to purines al...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic ring system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its structural similarity to purines allows it to function as a versatile pharmacophore, particularly in the development of kinase inhibitors for oncology.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the impact of substitutions at key positions on biological activity, supported by detailed experimental protocols and data-driven visualizations.
The 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Core: A Foundation for Potent Bioactivity
The pyrido[2,3-d]pyrimidine framework is a fused bicyclic system consisting of a pyridine ring fused to a pyrimidine ring.[6] This rigid structure provides a unique three-dimensional arrangement for interaction with various biological targets. The 2-amino and 4-oxo functionalities are crucial for forming key hydrogen bond interactions with the hinge region of many protein kinases, a common binding motif for ATP-competitive inhibitors.[7] The versatility of this scaffold lies in the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The core structure and numbering of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold are depicted below:
Caption: Core structure of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections detail the SAR at key positions.
Modifications at the 2-Amino Position
The 2-amino group is a critical anchor, often involved in hydrogen bonding with the kinase hinge region. While a primary amine is often active, substitution on this group can significantly enhance potency and selectivity.
Introduction of Arylamino Groups: Replacing the primary amino group with a substituted phenylamino moiety has been a successful strategy. For instance, the introduction of a 4-(N,N-diethylaminoethoxy)phenylamino group led to a significant increase in activity against PDGFr, FGFr, and c-Src tyrosine kinases.[2] This suggests that the substituent can occupy a hydrophobic pocket and provide additional binding interactions.
Alkylamino Chains: The incorporation of alkylamino side chains, particularly those with a terminal basic amine, has been shown to improve potency and bioavailability.[3] For example, a [4-(diethylamino)butyl]amino side chain enhanced both of these properties.[3][8]
Caption: SAR at the 2-amino position.
Substitutions at the C5 and C6 Positions
The C5 and C6 positions of the pyridine ring are amenable to a wide range of substitutions that can modulate activity and selectivity.
Aryl Substituents at C6: The introduction of aryl groups at the C6 position is a common modification. A 2,6-dichlorophenyl group has been identified as a potent substituent, leading to broad-spectrum tyrosine kinase inhibition.[2][3][8] Conversely, a 3,5-dimethoxyphenyl group at this position resulted in a highly selective FGFr tyrosine kinase inhibitor.[3][8] This highlights the critical role of the C6 substituent in determining the selectivity profile.
Alkyl Groups at C5: The introduction of a methyl group at the C5 position has been shown to confer excellent selectivity for cyclin-dependent kinase 4 (Cdk4) over other kinases.[9] This is likely due to steric interactions within the ATP-binding pocket of different kinases.
Modifications at the N8 Position
The N8 position of the pyridine ring can be substituted to further optimize the compound's properties.
Alkyl Groups: Small alkyl groups, such as methyl or ethyl, at the N8 position are generally well-tolerated and can lead to potent inhibitors.[4] The choice of the alkyl group can influence the overall potency, with ethyl groups sometimes showing improved activity over methyl groups.
Data Presentation: SAR Summary Table
The following table summarizes the structure-activity relationships of selected 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one analogs as kinase inhibitors.
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives are provided below.
General Synthesis of the Pyrido[2,3-d]pyrimidin-4-one Core
A common and efficient method for the synthesis of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold involves a one-pot, three-component reaction.[10]
Protocol: One-Pot Synthesis
Reactant Mixture: In a round-bottom flask, combine 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent), an appropriate aryl aldehyde (1 equivalent), and Meldrum's acid (1.1 equivalents).
Catalyst and Solvent: Add a catalytic amount of a suitable catalyst, such as HAp-encapsulated-γ-Fe2O3 supported sulfonic acid.[10] The reaction is typically performed under solvent-free conditions.
Reaction Conditions: Heat the mixture at 60°C with stirring for the appropriate time (typically monitored by TLC).
Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent (e.g., ethanol), filtered, and washed to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: General workflow for the synthesis of the pyridopyrimidinone core.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific protein kinases is a primary determinant of their therapeutic potential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11]
Protocol: Luminescence-Based Kinase Assay
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Kinase Reaction: Add the recombinant kinase enzyme to each well and incubate to allow for compound binding. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. Incubate at room temperature for a defined period.
Detection: Stop the kinase reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. A higher luminescence signal indicates greater inhibition of the kinase.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Cell Proliferation Assay (MTT Assay)
To assess the antiproliferative activity of the compounds in a cellular context, the MTT assay is a widely used colorimetric method.[7][13]
Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement: Remove the medium and add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[12]
Caption: Workflow for the biological evaluation of pyridopyrimidinone derivatives.
Signaling Pathway Context: Inhibition of Kinase-Mediated Proliferation
Many 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[7] A generalized representation of such a pathway and the point of inhibition is shown below.
Caption: Generalized signaling pathway inhibited by pyridopyrimidinone kinase inhibitors.
Conclusion and Future Perspectives
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold continues to be a highly attractive starting point for the design of novel therapeutics, particularly in the field of oncology. The detailed structure-activity relationships discussed in this guide provide a roadmap for the rational design of potent and selective inhibitors. Future efforts in this area will likely focus on the development of compounds with improved pharmacokinetic profiles, the exploration of novel substitutions to overcome drug resistance, and the application of this versatile scaffold to a wider range of biological targets. The combination of rational design, efficient synthesis, and robust biological evaluation will be paramount to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
Abdel-Wahab, B. F., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 25(10), 2263-2274. [Link]
Wawro, A. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2154. [Link]
Shaabani, A., et al. (2015). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the presence of[g-Fe 2 O 3 @HAp-SO 3 H] as nanocatalyst at 60 8C, under solvent-free condition. ResearchGate. [Link]
El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4758. [Link]
Gotor, V., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 381. [Link]
El-Shafei, A., et al. (2013). Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs 10-12. ResearchGate. [Link]
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3389-3395. [Link]
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
Boschelli, D. H., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(22), 4365-4377. [Link]
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377. [Link]
El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
Gotor, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]
biological evaluation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one analogs
An In-depth Technical Guide to the Biological Evaluation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Analogs Authored by: A Senior Application Scientist This guide provides a comprehensive framework for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biological Evaluation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Analogs
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic , a promising class of compounds in modern medicinal chemistry.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine ring system is a bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a "pharmacophore," a molecular framework that can interact with various biological targets.[2][3] This has led to the discovery of pyrido[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, kinase inhibition, antimicrobial, anti-inflammatory, and CNS depressive effects.[1][3][4]
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core, in particular, serves as a privileged scaffold for developing targeted anticancer agents. Its unique structure is adept at fitting into the ATP-binding pockets of various protein kinases, making it a cornerstone for the design of potent and selective kinase inhibitors.[5][6]
The Rationale for Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including proliferation, differentiation, survival, and migration.[7] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. In many forms of cancer, the signaling pathways governed by these kinases become dysregulated, often due to mutations or overexpression of the kinases themselves, leading to uncontrolled cell growth and tumor progression.[8]
Key kinase targets in cancer therapy include:
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose aberrant signaling is a major driver in non-small cell lung cancer (NSCLC) and other malignancies.[7][8] A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, which reduces the efficacy of first-generation inhibitors like erlotinib and gefitinib.[9][10]
Vascular Endothelial Growth Factor Receptor (VEGFR-2): A primary mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor.[7][11] Inhibiting VEGFR-2 can starve the tumor of its blood supply, thereby impeding its growth and metastasis.[11][12]
Other Relevant Kinases: The pyrido[2,3-d]pyrimidine scaffold has also shown inhibitory activity against a range of other kinases implicated in cancer, such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), cyclin-dependent kinases (CDKs), and c-Src.[1][5][13]
The development of novel pyrido[2,3-d]pyrimidine analogs aims to create inhibitors that are not only potent against wild-type (WT) kinases but also effective against clinically relevant resistant mutants.[3][10][14]
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
General Synthetic Approach
The synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one analogs typically begins with either a substituted pyrimidine or pyridine derivative.[4] A common and efficient method involves a multi-component reaction, which allows for the rapid assembly of the core scaffold.
A representative synthetic route often starts from a 6-aminouracil derivative, which undergoes condensation with an aldehyde and an active methylene compound. This is a versatile approach that enables the introduction of diverse substituents for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine analogs.
The Biological Evaluation Cascade
A robust and logical workflow is essential for the efficient evaluation of newly synthesized analogs. The process should be designed as a funnel, starting with broad primary screens to identify active compounds and progressing to more detailed mechanistic studies for the most promising candidates.
Caption: A hierarchical workflow for the biological evaluation of synthesized analogs.
Step 1: In Vitro Antiproliferative Activity
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. This provides a broad measure of their anticancer potential and helps identify initial "hits."
Featured Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
Cell Seeding: Plate cancer cells (e.g., A-549 lung cancer, PC-3 prostate cancer, HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control drug like Doxorubicin or Erlotinib.[3][9] Incubate for 48-72 hours.
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Antiproliferative Activity (IC₅₀)
Compound ID
A-549 (Lung) IC₅₀ (µM)
PC-3 (Prostate) IC₅₀ (µM)
HCT-116 (Colon) IC₅₀ (µM)
MCF-7 (Breast) IC₅₀ (µM)
8a
>100
7.98
>100
11.23
8b
15.36
10.21
12.54
9.87
9a
>100
9.26
>100
21.45
Erlotinib
9.12
11.54
10.88
7.26
Data adapted from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[9]
Step 2: In Vitro Kinase Inhibition Assay
Compounds that show significant antiproliferative activity are advanced to secondary screening to determine if their mechanism of action involves the inhibition of specific target kinases.
Featured Protocol: EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: Recombinant EGFR kinase is incubated with a substrate (e.g., a poly-Glu-Tyr peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then detected using a specific antibody (e.g., anti-phosphotyrosine) linked to an enzyme (like HRP) for colorimetric detection.
Procedure:
Coating: Coat a 96-well plate with the kinase substrate.
Kinase Reaction: In a separate plate, add the recombinant kinase (e.g., EGFR-WT or EGFR-T790M), ATP, and various concentrations of the test compound. Incubate to allow the phosphorylation reaction to occur.
Transfer: Transfer the reaction mixture to the coated plate and incubate to allow the phosphorylated substrate to bind.
Detection: Add a primary antibody (anti-phosphotyrosine-HRP) and incubate.
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to the amount of kinase activity.
Data Acquisition: Stop the reaction and measure the absorbance.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Data Presentation: Kinase Inhibitory Activity (IC₅₀)
Lead compounds, those with potent antiproliferative and kinase inhibitory activity, are subjected to further assays to elucidate their precise effects on cellular processes.
Cell Cycle Analysis via Flow Cytometry
Causality: Kinase inhibitors often disrupt the signaling pathways that control cell cycle progression, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M). This prevents the cell from dividing.
Protocol:
Treat cancer cells (e.g., PC-3) with the IC₅₀ concentration of the lead compound for 24-48 hours.
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
Treat the cells with RNase A to remove RNA.
Stain the cellular DNA with a fluorescent dye, Propidium Iodide (PI).
Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[3][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Causality: Effective anticancer drugs should induce programmed cell death (apoptosis) in cancer cells. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
Treat cells with the lead compound as described above.
Harvest the cells and wash them with a binding buffer.
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
Analyze immediately by flow cytometry. The results allow for the quantification of different cell populations, confirming the compound's ability to induce apoptosis.[3][10]
Caspase-3 Activity Assay
Causality: Caspases are a family of proteases that are the primary executioners of apoptosis. Measuring the activity of key caspases, like caspase-3, provides direct biochemical evidence of apoptosis induction.[15]
Protocol:
Treat cells with the lead compound.
Lyse the cells to release their contents.
Add the cell lysate to a reaction buffer containing a specific caspase-3 substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter.
Incubate to allow caspase-3 to cleave the substrate, releasing the reporter molecule.
Measure the absorbance or fluorescence. The signal intensity is proportional to the caspase-3 activity in the cells.[10]
Step 4: In Silico Validation
Computational methods are invaluable for rationalizing observed biological activities and guiding further drug design.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of its target protein.[9][13] For pyrido[2,3-d]pyrimidines, docking studies are used to visualize how the analogs fit into the ATP-binding pocket of kinases like EGFR. Key interactions, such as hydrogen bonds with hinge region residues (e.g., Met793 in EGFR), can be identified, explaining the basis of their inhibitory activity.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds.[3] This early assessment helps to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, guiding the selection of candidates with more drug-like properties for further development.
Structure-Activity Relationship (SAR) Insights
By correlating the structural modifications of the analogs with their biological activity, crucial SAR insights can be derived to guide the design of more potent and selective inhibitors.
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrido[2,3-d]pyrimidine core can significantly influence activity. For instance, electron-donating groups like methoxy (-OCH₃) at the 4-position have been shown to be beneficial for anticancer activity.[9]
Modifications at the C2-amino Position: The amino group at the C2 position is a key point for modification. Introducing different side chains can modulate potency, selectivity, and pharmacokinetic properties.[5][6]
Core Scaffold Modifications: Expanding the core scaffold, for example, by fusing a triazole ring, can sometimes lead to a decrease in activity, highlighting the importance of the core pyrido[2,3-d]pyrimidin-4-one structure for optimal target engagement.[9]
Conclusion and Future Directions
The systematic biological evaluation pipeline described in this guide—from broad antiproliferative screening to detailed mechanistic and in silico studies—provides a robust framework for advancing 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one analogs from initial synthesis to lead candidate selection. The versatility of this scaffold continues to make it a highly attractive starting point for the development of next-generation kinase inhibitors, particularly those aimed at overcoming acquired drug resistance in cancer therapy. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and on exploring their potential as dual or multi-targeted inhibitors to combat the complexity of cancer signaling networks.
References
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S., Al-Salahi, R., Al-Qubati, M., Al-Hummyani, B., ... & Ali, A. G. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Link]
Wu, C. H., Coumar, M. S., Chu, C. Y., Lin, W. H., Chen, Y. R., Chen, C. T., ... & Hsieh, H. P. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry, 53(20), 7316-7326. [Link]
Al-Ghorbani, M., Al-Salahi, R., Al-Qubati, M., Al-Hummyani, B., Al-Ostoot, F. H., El-Shaer, S., ... & Ali, A. G. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4273. [Link]
Yadav, P., Kumar, R., Singh, P., & Abdul-Aziz, H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7349-7373. [Link]
Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7349-7373. [Link]
Kurup, S., Chintakrinda, S., & D’Souza, S. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 743129. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S., Al-Salahi, R., Al-Qubati, M., Al-Hummyani, B., ... & Ali, A. G. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Link]
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, A. R. (2019). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][9][16]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. Journal of Chemistry, 2019. [Link]
Shalaby, R., Ghorab, M. M., & El-Gazzar, A. R. (2024). Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Scientific Reports, 14(1), 1-20. [Link]
Fares, M., Abd El Hadi, S. R., Eladwy, R. A., Shoun, A. A., Abdel-Aziz, M. M., Eldehna, W. M., ... & Keller, P. A. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3389-3395. [Link]
Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., & Zhang, H. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888. [Link]
Ghorab, M. M., & Alsaid, M. S. (2016). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Journal of Heterocyclic Chemistry, 53(4), 1125-1133. [Link]
El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. N., & El-Gazzar, A. R. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & Al-Dosary, M. S. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
Elzahabi, H. S. A. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557. [Link]
Abouzid, K. M., Abdel-Aal, M. T., El-Shorbagi, A. A., & Abdel-Gawad, H. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 1-18. [Link]
Abouzid, K. M., Abdel-Aal, M. T., El-Shorbagi, A. A., & Abdel-Gawad, H. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Lu, G. H., ... & Doherty, A. M. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377. [Link]
Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Batley, B. L., Reuman, M., ... & Showalter, H. D. (1997). Structure− Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
An In-Depth Technical Guide to the Binding Pocket Interactions of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one and its Analogs Preamble The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Binding Pocket Interactions of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one and its Analogs
Preamble
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to bind to a wide array of biological targets with high affinity. Its structural resemblance to purines allows it to function as an effective mimic of adenosine triphosphate (ATP), the universal currency of cellular energy and a key substrate for kinase enzymes.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the molecular interactions that govern the binding of this scaffold within the active sites of its primary targets, with a particular focus on protein kinases. We will dissect the key binding modes, explore structure-activity relationships, and detail the experimental and computational methodologies used to elucidate these critical interactions.
Section 1: The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Scaffold: A Privileged Structure in Drug Discovery
Physicochemical Properties and Pharmacophoric Features
The power of the pyrido[2,3-d]pyrimidine core lies in its specific arrangement of hydrogen bond donors and acceptors. The 2-amino group and the pyrimidinone ring system are the critical features that facilitate its primary interactions.
Hydrogen Bond Donors: The exocyclic amino group at the C2 position and the proton at the N1 or N3 position of the pyrimidinone ring.
Hydrogen Bond Acceptors: The nitrogen atom at the N1 or N3 position (depending on tautomeric form) and the carbonyl oxygen at the C4 position.
Planarity: The fused ring system is largely planar, which is advantageous for fitting into the often-flat ATP binding pocket of kinases.
These features create a pharmacophore that is exceptionally well-suited to interact with the hinge region of protein kinases, a key anchoring point for ATP and competitive inhibitors.
Therapeutic Significance and Target Landscape
Derivatives of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad range of biological activities.[2][3] While their most prominent role is in oncology as kinase inhibitors, their utility extends to other areas as well.
Target Class
Specific Examples
Therapeutic Area
Protein Kinases
EGFR, FGFr, PDGFr, c-Src, Cdks, PIM-1, eEF-2K
Oncology, Inflammatory Diseases
Dihydrofolate Reductase (DHFR)
Antimicrobial, Anticancer
Other Enzymes
Urease, Biotin Carboxylase
Anti-ulcer, Metabolic Diseases
Nucleic Acids
DNA Triple Helices
Gene Modulation
Section 2: Molecular Interactions with Protein Kinases: A Detailed Analysis
The vast majority of inhibitors based on this scaffold target the ATP-binding site of protein kinases.[4] Their efficacy is primarily dictated by a conserved binding mode with the kinase hinge region, supplemented by interactions with other regions of the active site that determine selectivity.
Tyrosine Kinases (e.g., FGFr, PDGFr, EGFr, c-Src)
Screening of compound libraries has identified numerous pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various receptor and non-receptor tyrosine kinases.[5][6][7]
The ATP binding site in tyrosine kinases is comprised of a hinge region that connects the N- and C-lobes of the kinase, a hydrophobic pocket, and a solvent-exposed region. The pyrido[2,3-d]pyrimidine scaffold is ideally suited to exploit these features.
A canonical binding mode is consistently observed for this scaffold in the ATP pocket of tyrosine kinases:
Hinge Region Anchoring: The 2-amino group and the N1-H of the pyrimidine ring typically form a bidentate hydrogen bond with the backbone carbonyl and amide groups of a conserved residue in the hinge region (e.g., the backbone of Cys in Src or Met in EGFR). This interaction is fundamental to the inhibitory activity as it directly mimics the binding of the adenine portion of ATP.
Hydrophobic Interactions: Substituents at the C6 position, often an aryl group like a 2,6-dichlorophenyl moiety, project into a hydrophobic pocket, enhancing binding affinity.[6][7]
Solvent Front Interactions: Modifications at the C2 amino group or the N8 position can extend towards the solvent-exposed region, providing opportunities to improve potency and modulate pharmacokinetic properties.[5][7]
SAR studies have provided critical insights into optimizing the potency and selectivity of these inhibitors:
C2 Position: Substitution of the primary amino group with larger, flexible side chains containing amine functionalities can significantly enhance potency and improve bioavailability.[5][7]
C6 Position: The nature of the aryl substituent at this position is a key determinant of selectivity. For example, a 3',5'-dimethoxyphenyl group at C6 can confer high selectivity for FGFr over other tyrosine kinases like PDGFr and EGFr.[5]
N8 Position: Alkylation at the N8 position, for instance with an ethyl group, has been shown to be more favorable for activity than a methyl group in some series.[8]
While sharing the same fundamental ATP-binding architecture, serine/threonine kinases possess subtle but important differences in their active sites compared to tyrosine kinases.
A key differentiator in cyclin-dependent kinases (Cdks) is the presence of a bulky amino acid, such as phenylalanine, which partially occludes a hydrophobic pocket that is more accessible in tyrosine kinases like EGFr and FGFr.[9] This structural difference is a critical factor for designing selective inhibitors.
The foundational hydrogen bonding to the hinge region remains the primary anchoring interaction. However, the SAR changes to accommodate the different pocket topographies. For Cdk inhibitors, the absence of a bulky 6-aryl substituent is often necessary to allow the scaffold to fit into the more restricted ATP binding site.[9] For PIM-1 kinase, specific derivatives have shown potent inhibition, with molecular docking studies highlighting key binding interactions within the active site.[10]
Cdk Inhibition: Potent Cdk4 inhibitors have been developed from the 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one series. The substituents on the 2-phenylamino group and at the N8 position are critical for achieving high potency and selectivity among different Cdk subtypes.[9]
eEF-2K Inhibition: For eukaryotic elongation factor-2 kinase (eEF-2K), specific substitutions are required for optimal activity. For instance, an ethyl group at R1, a CONH2 group at R2, and a cyclopropyl group at R3 of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold were found to be optimal in one study.[11]
Section 3: Computational and Experimental Approaches to Elucidate Binding Interactions
A multi-faceted approach combining computational modeling, biochemical and biophysical assays, and structural biology is essential for a comprehensive understanding of the binding interactions of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives.
In Silico Methods
Molecular docking is a powerful computational tool used to predict the binding pose and affinity of a ligand within a protein's active site.
Protocol: A Step-by-Step Guide to Molecular Docking
Protein Preparation:
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable.
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
Energy minimize the structure to relieve any steric clashes.
Ligand Preparation:
Draw the 2D structure of the pyrido[2,3-d]pyrimidine derivative.
Convert the 2D structure to a 3D conformation.
Assign appropriate atom types and charges.
Perform a conformational search to generate a set of low-energy conformers.
Docking Simulation:
Define the binding site (grid) based on the location of the co-crystallized ligand or known active site residues.
Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to place the ligand conformers into the defined binding site.
Score the resulting poses based on a scoring function that estimates the binding free energy.
Analysis of Results:
Visually inspect the top-ranked poses to ensure they are chemically reasonable.
Analyze the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.
Compare the binding energies of different derivatives to guide lead optimization.
Caption: Workflow for a typical molecular docking study.
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose and identify key stable interactions that may not be apparent from static docking poses.
Biophysical and Biochemical Assays
These assays are the primary method for quantifying the inhibitory potency of a compound. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity at various inhibitor concentrations.
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and serial dilutions of the inhibitor compound in DMSO.
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
Luminescence Measurement: Add a detection reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Measure the luminescent signal, which is proportional to the kinase activity.
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Structural Biology Techniques
X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[9] This technique provides unequivocal evidence of the binding mode and the precise interactions between the inhibitor and the active site residues, offering invaluable information for structure-based drug design.
Section 4: Future Directions and Emerging Targets
The versatility of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold continues to make it an attractive starting point for the development of novel therapeutics. Future research directions include:
Targeting Drug-Resistant Mutants: Designing derivatives that can effectively inhibit mutated forms of kinases that are resistant to current therapies.
Developing Covalent Inhibitors: Incorporating a reactive group (a "warhead") onto the scaffold to form a covalent bond with a non-catalytic residue (e.g., a cysteine) in the active site, leading to irreversible inhibition and prolonged duration of action.
Exploring Allosteric Inhibition: Designing compounds that bind to sites other than the highly conserved ATP pocket to achieve greater selectivity.
Expanding Therapeutic Horizons: Investigating the potential of this scaffold against other emerging targets, including those involved in viral diseases and neurodegenerative disorders.[12]
The foundational understanding of the binding pocket interactions detailed in this guide will be instrumental in driving these future innovations and realizing the full therapeutic potential of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold.
References
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. Available at: [Link]
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. Available at: [Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - ResearchGate. Available at: [Link]
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines | Bentham Science. Available at: [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. Available at: [Link]
Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines - PubMed. Available at: [Link]
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC. Available at: [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at: [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC. Available at: [Link]
Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. Available at: [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed. Available at: [Link]
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available at: [Link]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed. Available at: [Link]
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available at: [Link]
Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy - Taylor & Francis. Available at: [Link]
2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors - Journal of Applied Pharmaceutical Science. Available at: [Link]
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Available at: [Link]
Selective binding of pyrido[2,3-d]pyrimidine 2'-deoxyribonucleoside to AT base pairs in antiparallel triple helices - PubMed. Available at: [Link]
The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available at: [Link]
An In-Silico Toxicology Roadmap for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one: A Technical Guide for Preclinical Safety Assessment
Foreword: The Imperative of Predictive Toxicology in Modern Drug Discovery In the landscape of contemporary drug development, the early and accurate identification of potential toxicological liabilities is not merely a r...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Predictive Toxicology in Modern Drug Discovery
In the landscape of contemporary drug development, the early and accurate identification of potential toxicological liabilities is not merely a regulatory hurdle but a cornerstone of efficient and ethical pharmaceutical innovation. The attrition of promising drug candidates due to unforeseen adverse effects in later stages of development represents a significant expenditure of both time and resources.[1] In silico toxicology, a discipline at the intersection of computational chemistry, biology, and data science, has emerged as an indispensable tool for the preclinical safety assessment of novel chemical entities.[2][3] By leveraging computational models, we can predict the potential for adverse effects before a compound is even synthesized, guiding lead optimization and mitigating the risk of late-stage failures.[4]
This technical guide provides a comprehensive, in-depth workflow for the in silico toxicity prediction of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one , a member of the pyridopyrimidine class of heterocyclic compounds. The pyridopyrimidine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a practical, step-by-step methodology grounded in scientific principles and regulatory considerations.
Foundational Understanding: The Target Molecule and the Principles of In Silico Toxicology
Characterization of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Before embarking on any predictive modeling, a thorough understanding of the target molecule is paramount. 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring.
The presence of multiple nitrogen atoms and a carbonyl group suggests potential for various intermolecular interactions, which can influence its pharmacokinetic and toxicodynamic properties.
The Pillars of In Silico Toxicology
Our approach to in silico toxicology is built on a foundation of established computational methods that are increasingly accepted by regulatory bodies.[9][10] These methods primarily fall into two categories:
(Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models that correlate the chemical structure of a molecule with its biological activity, including toxicity.[11]
Expert Systems and Structural Alerts: These are rule-based systems that identify specific molecular substructures, known as "structural alerts," that are associated with known toxicological mechanisms.[12][13]
A Step-by-Step Workflow for the In Silico Toxicity Assessment of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
This workflow is designed to be a practical guide, utilizing freely accessible web-based tools to provide a comprehensive toxicological profile of the target molecule.
Caption: A streamlined workflow for the in silico toxicity assessment.
Step 1: Molecular Representation
The first crucial step is to obtain the correct and standardized representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose.
Action: Obtain the canonical SMILES string for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one: C1=CC2=C(C(=O)NC(=N)N2)N=C1 . This can be sourced from chemical databases like PubChem.
Step 2: Toxicity Prediction using Publicly Available Web Servers
We will utilize a battery of well-established, freely accessible web servers to generate a consensus prediction, thereby increasing the robustness of our assessment.
ProTox-II: A versatile platform that predicts a wide range of toxicity endpoints, including acute toxicity, organ toxicity (hepatotoxicity), and toxicological endpoints like mutagenicity and carcinogenicity.[9][14][15]
Protocol:
Navigate to the ProTox-II web server.
Input the SMILES string into the query box.
Initiate the prediction.
Analyze the results for predicted LD50, hepatotoxicity, carcinogenicity, and mutagenicity.
VEGA-QSAR: A platform that provides predictions from a collection of QSAR models for various toxicological endpoints, including mutagenicity and carcinogenicity.[2][16]
Protocol:
Access the VEGA-QSAR platform.
Input the SMILES string.
Select the relevant models for mutagenicity (e.g., Ames test) and carcinogenicity.
Run the predictions.
Evaluate the prediction outcomes and the associated applicability domain of the models.
admetSAR: A comprehensive tool for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]
Protocol:
Go to the admetSAR website.
Enter the SMILES string.
Execute the prediction.
Review the predicted toxicity profile, paying close attention to Ames mutagenicity, carcinogenicity, and hERG inhibition.
Step 3: In-Depth Analysis of Key Toxicological Endpoints
A thorough toxicological assessment requires a focus on several critical endpoints that are major causes of drug attrition.
Mutagenicity (Ames Test): This is a critical endpoint for assessing the potential of a compound to induce genetic mutations, which can be a precursor to carcinogenesis.[10][17][18][19]
Rationale: A positive Ames test is a significant red flag in early drug development.
Interpretation: A consensus positive prediction across multiple models would strongly suggest a mutagenic potential and warrant further experimental investigation.
Carcinogenicity: The potential of a substance to cause cancer is a major safety concern.[11][20][21]
Rationale: Long-term exposure to carcinogenic compounds poses a significant health risk.
Interpretation: Conflicting predictions should be carefully evaluated based on the applicability domain of the models used. A consistent positive signal would necessitate a thorough review of the compound's development trajectory.
Hepatotoxicity (Drug-Induced Liver Injury - DILI): The liver is a primary site of drug metabolism and is therefore susceptible to toxicity.[2][3][16][22][23]
Rationale: DILI is a leading cause of drug withdrawal from the market.
Interpretation: Predictions of hepatotoxicity should be considered in conjunction with predicted metabolic pathways, as reactive metabolites are often the causative agents.[16][24][25]
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[26][27][28][29][30]
Rationale: hERG liability is a common reason for the termination of drug development programs.
Interpretation: A positive prediction for hERG inhibition is a serious concern and would likely deprioritize the compound unless the therapeutic indication justifies the risk and mitigation strategies can be implemented.
Step 4: Interpretation, Structural Alert Analysis, and Reporting
The final step involves a holistic interpretation of the generated data and the compilation of a comprehensive report.
Structural Alert Analysis:
Rationale: The presence of known toxicophores can provide mechanistic insights into the predicted toxicities.[12][13]
Procedure:
Examine the structure of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one for substructures known to be associated with toxicity. The fused aromatic system and the amino group are regions of interest.
Utilize tools like the OECD QSAR Toolbox or integrated features within the prediction platforms to identify potential structural alerts.
For example, aromatic amines can sometimes be associated with mutagenicity and carcinogenicity through metabolic activation to reactive intermediates.
Caption: A decision-making framework based on in silico toxicity results.
Applicability Domain Assessment:
Rationale: It is crucial to assess whether the models used are appropriate for the chemical space of the target molecule.
Procedure: Most reputable QSAR platforms provide an indication of the model's applicability domain. Predictions for compounds that fall outside this domain should be treated with caution.
Comprehensive Reporting:
Structure: The final report should include:
An introduction to the target molecule.
The methodology used, including the web servers and models employed.
A summary table of the prediction results for all endpoints.
A detailed analysis of each key toxicological endpoint, including the interpretation of the results.
A discussion of any identified structural alerts and the applicability domain of the models.
A concluding risk assessment and recommendations for the next steps in the drug development process.
Limitations and Future Directions
It is imperative to acknowledge the limitations of in silico toxicology. These models are predictive tools, not replacements for experimental testing. False positives and false negatives can occur.[1] Therefore, in silico predictions should always be used as part of a weight-of-evidence approach to guide, prioritize, and refine subsequent in vitro and in vivo studies.
The field of in silico toxicology is continuously evolving, with the integration of machine learning and artificial intelligence leading to the development of more accurate and sophisticated predictive models.[2][22] As more high-quality toxicological data becomes available, the predictive power of these models will continue to improve, further solidifying their role in modern drug discovery.
Conclusion
The in silico toxicity prediction of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, as outlined in this guide, provides a robust and scientifically sound framework for the early identification of potential safety liabilities. By systematically employing a battery of computational tools and critically evaluating the results, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines. This proactive approach to safety assessment is not just good practice; it is a fundamental component of responsible drug discovery.
References
Development and validation of a robust QSAR model for prediction of carcinogenicity of drugs. (n.d.). Retrieved from [Link]
Lill, M. A. (n.d.). In silico models for the prediction of dose-dependent human hepatotoxicity. Ovid. Retrieved from [Link]
Three new consensus QSAR models for the prediction of Ames genotoxicity. (2004). Mutagenesis, 19(5), 365–375. [Link]
Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. (2024). Journal of Biomolecular Structure and Dynamics, 1–16. [Link]
In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. (2023). Food and Chemical Toxicology, 179, 113977. [Link]
Applications of In Silico Models to Predict Drug-Induced Liver Injury. (2022). Pharmaceutics, 14(11), 2495. [Link]
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). Biology, 11(2), 209. [Link]
Validating (Q)SAR Models to Predict Rodent Carcinogenicity. (2020). Retrieved from [Link]
Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. (2023). International Journal of Molecular Sciences, 24(21), 15606. [Link]
ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024). Nucleic Acids Research, 52(W1), W513–W520. [Link]
Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. (2019). Mutagenesis, 34(1), 3–13. [Link]
Tuning hERG out: Antitarget QSAR Models for Drug Development. (2014). Journal of Chemical Information and Modeling, 54(9), 2457–2468. [Link]
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021). Journal of Chemical Information and Modeling, 61(10), 5036–5051. [Link]
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. (n.d.). Retrieved from [Link]
Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project. (2023). Genes and Environment, 45(1), 37. [Link]
SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. (2023). International Journal of Molecular Sciences, 24(23), 17006. [Link]
QSAR Models for Human Carcinogenicity: An Assessment Based on Oral and Inhalation Slope Factors. (2022). International Journal of Molecular Sciences, 23(19), 11451. [Link]
ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). Nucleic Acids Research, 46(W1), W257–W263. [Link]
TOXRIC: a comprehensive database of toxicological data and benchmarks. (2022). Nucleic Acids Research, 51(D1), D1432–D1445. [Link]
ToxSTAR: drug-induced liver injury prediction tool for the web environment. (2022). Bioinformatics, 38(15), 3824–3826. [Link]
ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). Retrieved from [Link]
AMES/QSAR International Collaborative Study. (2019). Retrieved from [Link]
New public QSAR model for carcinogenicity. (2009). Journal of Cheminformatics, 1(1), 5. [Link]
An In Silico Model for Predicting Drug-Induced Hepatotoxicity. (2019). Molecules, 24(8), 1549. [Link]
Development and validation of a robust QSAR model for prediction of carcinogenicity of drugs. (n.d.). Retrieved from [Link]
TOXRIC: a comprehensive database of toxicological data and benchmarks. (2022). Nucleic Acids Research, 51(D1), D1432–D1445. [Link]
SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. (2024). Database, 2024, baae092. [Link]
The use of structural alerts to avoid the toxicity of pharmaceuticals. (2018). Expert Opinion on Drug Discovery, 13(10), 965–977. [Link]
Structural Alerts for Toxicity. (n.d.). Retrieved from [Link]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. (2011). Chemical Research in Toxicology, 24(9), 1345–1410. [Link]
Alarms about structural alerts. (2016). Green Chemistry, 18(16), 4372–4386. [Link]
Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. (2024). Chemical Research in Toxicology. [Link]
In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (2019). WIREs Computational Molecular Science, 10(2). [Link]
In Silico Structure Predictions for Non-targeted Analysis: From Physicochemical Properties to Molecular Structures. (2022). Journal of the American Society for Mass Spectrometry, 33(7), 1189–1200. [Link]
THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. (2025). Retrieved from [Link]
Small Molecules and Disease. (2012). PLOS Computational Biology, 8(12), e1002826. [Link]
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Translational Medicine, 22(1), 108. [Link]
The in silico creation of molecular structures. (n.d.). Retrieved from [Link]
In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers in Chemistry, 6, 42. [Link]
3-amino-2-thioxo-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one. (n.d.). Retrieved from [Link]
Making in silico predictive models for toxicology FAIR. (2023). Computational Toxicology, 26, 100270. [Link]
The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research, 8(3), 734–772.
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). ChemMedChem, 14(7), 757–766. [Link]
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2024). Heliyon, 10(4), e25867. [Link]
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research, 89(2), 1–13.
1H-Pyrido[2,3-d]pyrimidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]
step-by-step synthesis protocol for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
An In-Depth Guide to the Synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including various kinases, making it a cornerstone for the development of novel therapeutics.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[5][6]
This application note provides a detailed, step-by-step protocol for the synthesis of a key derivative, 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. The protocol is designed for researchers in organic synthesis and medicinal chemistry, offering not just a procedural guide but also insights into the rationale behind the chosen synthetic strategy. The described two-step synthesis is a robust and well-established route, beginning with the commercially available 2-aminonicotinic acid.
Synthetic Strategy and Retrosynthesis
The chosen synthetic pathway involves a two-step sequence starting from 2-aminonicotinic acid. The core logic is to first prepare the necessary amide intermediate, 2-aminonicotinamide, which possesses the requisite functional groups for the final ring-closing reaction. The pyrimidine ring is then constructed in the second step via a condensation and cyclization reaction with formamide, which serves as an efficient one-carbon source to form the pyrimidinone ring.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of 2-Aminonicotinamide (Intermediate)
This initial step focuses on converting the carboxylic acid group of 2-aminonicotinic acid into a primary amide. This is a crucial transformation as the amide functionality is required for the subsequent cyclization to form the pyrimidine ring. The conversion is typically achieved via an acid chloride intermediate, which is then reacted with ammonia.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol).
Acid Chloride Formation: Under a fume hood, add anhydrous dichloromethane (100 mL) to the flask. Slowly add thionyl chloride (15.8 mL, 217.2 mmol, 3.0 eq) to the suspension at room temperature.
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas (HCl and SO₂) evolution.
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The result is the crude 2-aminonicotinoyl chloride as a solid residue.
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Cautiously and slowly, add concentrated ammonium hydroxide solution (approx. 100 mL) to the flask with vigorous stirring. An exothermic reaction will occur.
Product Isolation: Continue stirring the mixture at room temperature for 1 hour. A precipitate of 2-aminonicotinamide will form.
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield 2-aminonicotinamide as a white to off-white solid. The typical yield for this step is in the range of 85-95%.
Part 2: Synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
This final step involves the construction of the pyrimidine ring. 2-aminonicotinamide is reacted with formamide at high temperature. The formamide acts as both the solvent and the reagent, providing the final carbon atom (C4) required to close the six-membered pyrimidine ring. This type of reaction is a classic and efficient method for constructing fused pyrimidinone systems.[8]
Reaction Setup: In a 100 mL round-bottom flask, place the 2-aminonicotinamide (e.g., 5.0 g, 36.5 mmol) synthesized in Part 1.
Reagent Addition: Add formamide (25 mL) to the flask.
Cyclization Reaction: Heat the mixture in an oil bath or with a heating mantle to 180-190°C. Maintain this temperature for 4-6 hours. The reaction should be conducted in a well-ventilated fume hood.
Cooling and Precipitation: After the reaction period, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the formamide solution.
Product Isolation: Add water (50 mL) to the cooled reaction mixture to further precipitate the product and to dilute the formamide.
Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with hot water (3 x 50 mL) to remove any residual formamide, followed by a wash with ethanol (2 x 20 mL).
Drying: Dry the purified product in a vacuum oven at 80°C overnight. The final product, 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, is obtained as a crystalline solid. Expected yields are typically in the 70-85% range.
Workflow and Visualization
The entire synthetic process, from starting materials to the final product, is outlined below. This workflow highlights the key transformations and conditions necessary for the successful synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Caption: Detailed workflow for the synthesis protocol.
Safety Precautions
This protocol involves the use of hazardous chemicals and high temperatures. All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is highly corrosive and reacts violently with water; it should be handled with extreme care. Formamide is a teratogen and should be handled with appropriate caution.
References
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
Li, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(12), 20796-20810. Available at: [Link]
ResearchGate. Synthesis of 2-aminonicotinic acid. Available at: [Link]
El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 1-25. Available at: [Link]
ResearchGate. Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs.... Available at: [Link]
Labinsights. (2023). New 2-Aminonicotinamide. Available at: [Link]
Request PDF. ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. Available at: [Link]
Abdel-Gawad, S. M., et al. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397. Available at: [Link]
Tantawy, E. S., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(52), 32909-32924. Available at: [Link]
Devbhuti, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4844-4853. Available at: [Link]
Chen, Y.-L., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1461. Available at: [Link]
Google Patents. CN104513197A - 2-aminonicotinic acid synthetic method.
Estevez, V., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Available at: [Link]
Awasthi, S. K., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Pharmaceuticals, 7(3), 325-347. Available at: [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
Akimoto, T., et al. (1990). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and .... Nucleosides & Nucleotides, 9(5), 639-652.
Bouyahya, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1836. Available at: [Link]
Taylor, E. C., & Sowinski, F. (1975). The Synthesis of 2,4,6-Trisubstituted Pyrido[2,3-d]pyrimidines from 2-Amino-3,5-Dicyanopyridine1. The Journal of Organic Chemistry, 40(17), 2321-2329. Available at: [Link]
In Vitro Kinase Assay Protocol for 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives: Mechanistic Evaluation and High-Throughput Screening
Executive Summary & Mechanistic Rationale The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly privileged, self-validating pharmacophore in modern oncology and immunology drug discovery. Structurally mimickin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly privileged, self-validating pharmacophore in modern oncology and immunology drug discovery. Structurally mimicking the adenine ring of endogenous ATP, this bicyclic heteroaromatic system acts as a potent, ATP-competitive kinase inhibitor [1].
Mechanistically, the scaffold achieves high affinity through a highly conserved bidentate hydrogen-bonding motif within the kinase hinge region. The N-3 nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor, directly interacting with the backbone amide and carbonyl of hinge residues (e.g., Met793 in Epidermal Growth Factor Receptor (EGFR) or Met341 in c-Src) [2].
Because mutations in the ATP-binding pocket—such as the L858R activating mutation or the T790M "gatekeeper" mutation in EGFR—can alter the conformational landscape and steric bulk of the active site, rigorous in vitro biochemical profiling is essential [1]. This application note details a highly robust, self-validating Homogeneous Time-Resolved Fluorescence (HTRF) protocol designed to evaluate the inhibitory potency (
IC50
) of these derivatives.
To evaluate the inhibitory potency of pyrido[2,3-d]pyrimidine derivatives, we utilize an HTRF kinase assay. HTRF is a mix-and-read technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement [3].
The Causality of Assay Choice:
Unlike traditional radiometric
32P
-ATP assays, HTRF eliminates radioactive hazards while maintaining exceptional sensitivity for low-
Km
kinases. More importantly, the time-resolved nature of the measurement introduces a temporal delay (typically 50–150 µs) before signal integration. This delay allows short-lived background autofluorescence from the tested small molecules to decay completely. This is a critical mechanistic advantage for pyrido[2,3-d]pyrimidines, which often exhibit intrinsic fluorescence that would otherwise generate false positives in standard prompt-fluorescence assays [4].
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Causality Insight: Brij-35 is a non-ionic detergent essential for preventing non-specific hydrophobic aggregation of the pyrido-pyrimidine compounds. DTT maintains the kinase's cysteine residues in an active, reduced state.
Microplate: 384-well low-volume white microplate. (White walls maximize signal reflection and prevent well-to-well optical crosstalk).
Reader: TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).
Detailed Step-by-Step Protocol
Step 1: Compound Preparation & Serial Dilution
Prepare a 10 mM stock of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivative in 100% DMSO.
Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.
Critical Dilution: Dilute the DMSO stocks 1:20 in Kinase Buffer to reduce the final DMSO concentration in the assay to
≤1%
.
Causality Insight: DMSO concentrations
>1%
can denature the kinase, artificially alter its kinetic parameters, or disrupt the hydration shell of the ATP-binding pocket, leading to irreproducible
IC50
values.
Step 2: Kinase Reaction Assembly
Add 2 µL of the diluted compound to the 384-well plate.
Add 4 µL of the Kinase/Biotin-Substrate working solution.
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
Causality Insight: This step is non-negotiable for ATP-competitive inhibitors. It allows the pyrido[2,3-d]pyrimidine core to establish thermodynamic binding equilibrium within the kinase hinge region before the highly concentrated ATP is introduced. Failing to pre-incubate will result in artificially inflated
IC50
values due to kinetic competition.
Step 3: Reaction Initiation
Add 4 µL of ATP working solution to initiate the phosphorylation cascade.
Causality Insight: The ATP concentration must be strictly set at the previously determined apparent
Km
for the specific EGFR mutant [3]. Operating at the
Km
ensures that the assay remains highly sensitive to competitive inhibitors, allowing for the accurate mathematical conversion of
IC50
to
Ki
via the Cheng-Prusoff equation.
Incubate for 60 minutes at room temperature.
Step 4: Reaction Termination & Detection
Add 10 µL of the HTRF Detection Mix (Eu-Cryptate antibody + Streptavidin-XL665 + EDTA in detection buffer).
Causality Insight: EDTA acts as a potent chelator of
Mg2+
ions. Because
Mg2+
is an obligate cofactor for ATP coordination in the kinase active site, its rapid chelation instantly and irreversibly terminates the kinase reaction, locking the assay state for detection.
Incubate for 60 minutes at room temperature in the dark to allow the FRET complex to fully assemble.
Step 5: Measurement & Data Analysis
Read the plate using a TR-FRET reader (Excitation: 337 nm; Emission: 620 nm for Eu-Cryptate and 665 nm for XL665).
Calculate the HTRF Ratio: (Signal at 665 nm / Signal at 620 nm) × 10,000.
Data Presentation & Quality Control
To ensure the protocol operates as a self-validating system, assay robustness must be quantified using the
Z′
-factor for every plate. A
Z′
-factor
≥0.5
indicates a robust, reliable assay suitable for high-throughput screening.
Table 1: Representative In Vitro Inhibitory Activity (
IC50
, nM) of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives against an EGFR Kinase Panel
Compound
Substitution Profile (C-6 / N-8)
EGFR (WT)
IC50
(nM)
EGFR (L858R)
IC50
(nM)
EGFR (T790M/L858R)
IC50
(nM)
Assay
Z′
-factor
Erlotinib (Control)
N/A (Quinazoline core)
0.5 ± 0.1
0.8 ± 0.2
> 10,000
0.82
Compound A
Unsubstituted / Methyl
45.2 ± 3.1
68.4 ± 5.2
1,250 ± 85
0.78
Compound B
2,4-Dichlorophenyl / Cyclopentyl
2.1 ± 0.4
4.5 ± 0.6
18.3 ± 2.1
0.85
Compound C
3-Fluorophenyl / Isopropyl
8.4 ± 1.1
12.0 ± 1.8
145.6 ± 12.4
0.81
Note: Compound B demonstrates the ability of bulky hydrophobic substitutions at the C-6 position to overcome the steric hindrance introduced by the T790M gatekeeper mutation, a hallmark of advanced pyrido-pyrimidine design.
References
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses
Source: MDPI - Molecules
URL:[Link]
Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
HTRF Kinase Assay Development and Methods in Inhibitor Characterization
Source: Methods in Molecular Biology (Springer)
URL:[Link]
Guidelines for HTRF technology in EGFR kinase assay
Source: ResearchGate / Journal of Cellular Biochemistry
URL:[Link]
Method
Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one
Executive Summary Pyrido[2,3-d]pyrimidines are privileged, multi-target pharmacophores with profound implications in oncology and infectious diseases, frequently serving as kinase inhibitors and antimicrobial agents[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrido[2,3-d]pyrimidines are privileged, multi-target pharmacophores with profound implications in oncology and infectious diseases, frequently serving as kinase inhibitors and antimicrobial agents[1]. The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold presents unique analytical challenges due to tautomerism (1H vs. 3H forms) and the high density of heteroatoms. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously characterize this scaffold, ensuring high-fidelity structural elucidation for drug development workflows.
Scientific Rationale & Experimental Causality
To achieve definitive characterization, a multi-nuclear (
1
H,
13
C) and multi-dimensional (HSQC, HMBC) NMR approach is required. As a Senior Application Scientist, understanding the why behind the method is as critical as the method itself:
Solvent Selection (Causality): Anhydrous DMSO-
d6
is strictly mandated. The planar, hydrogen-bonding nature of pyrido[2,3-d]pyrimidines renders them poorly soluble in standard chlorinated solvents like CDCl
3
. More importantly, DMSO-
d6
lacks exchangeable protons and strongly solvates the molecule, preventing the rapid exchange of the critical lactam NH and exocyclic NH
2
protons, which are necessary for tautomeric assignment[2].
Self-Validation via D
2
O Exchange: A parallel D
2
O-exchanged sample must be run to definitively identify the lactam NH and exocyclic NH
2
protons. Upon D
2
O addition, these specific signals collapse, validating their assignment against the rigid aromatic backbone[3].
Self-Validating NMR Acquisition Protocol
Fig 1. Self-validating NMR workflow for pyrido[2,3-d]pyrimidine characterization.
Step-by-Step Methodology
Step 1: Sample Preparation
Weigh 5–10 mg of high-purity (>95%) 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Dissolve in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v TMS as an internal reference standard.
Sonicate for 5 minutes at room temperature to ensure complete dissolution and disrupt intermolecular hydrogen-bonded dimers.
Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step 2:
1
H NMR Acquisition
Frequency: 400 MHz minimum (600 MHz recommended for optimal dispersion).
Temperature: 298 K.
Parameters: Set the relaxation delay (D1) to 2.0 seconds. Rationale: This ensures complete longitudinal relaxation (
T1
) for the quantitative integration of the broad NH/NH
2
protons. Use 16–32 scans with a spectral width (SW) of at least 15 ppm to capture the highly deshielded lactam NH signal[2].
Step 3:
13
C NMR Acquisition
Parameters: Set D1 to 2.0 seconds. Acquire 1024 to 2048 scans. Rationale: The low natural abundance of
13
C, combined with the presence of multiple slowly-relaxing quaternary carbons in the bicyclic system, requires a high number of transients to achieve an adequate signal-to-noise ratio[4].
Step 4: D
2
O Exchange Validation
Add 10 μL of D
2
O directly to the existing NMR tube.
Shake vigorously for 30 seconds to facilitate proton-deuterium exchange.
Re-acquire the
1
H NMR spectrum using the identical parameters from Step 2.
Data Presentation:
1
H &
13
C NMR Assignments
The following tables summarize the expected chemical shifts for the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold based on established spectroscopic principles for this heterocycle[4],[1].
Table 1:
1
H NMR Chemical Shifts and Assignments (DMSO-
d6
, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
Causality / Mechanistic Notes
~11.50
br s
1H
-
N1-H (Lactam)
Highly deshielded by the adjacent C=O and ring current; disappears upon D
2
O exchange[4].
~8.80
dd
1H
4.5, 1.8
C7-H
Most downfield aromatic proton due to the strong inductive electron-withdrawing effect of the adjacent pyridine N8.
~8.35
dd
1H
8.0, 1.8
C5-H
Deshielded by the anisotropic effect of the fused pyrimidinone ring.
~7.30
dd
1H
8.0, 4.5
C6-H
Least deshielded pyridine proton, exhibiting typical ortho and meta couplings.
~7.00
br s
2H
-
C2-NH
2
Broadened due to the quadrupolar relaxation of
14
N; completely disappears upon D
2
O exchange[1].
Table 2:
13
C NMR Chemical Shifts and Assignments (DMSO-
d6
, 100 MHz)
While 1D NMR provides the inventory of atoms, 2D NMR (HSQC and HMBC) provides the architectural blueprint. Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate arbiter for confirming the regiochemistry of the bicyclic fusion and resolving tautomeric ambiguity.
Confirming the Bicyclic Fusion: The proton at C5 (~8.35 ppm) will show a strong
3J
correlation to the carbonyl carbon C4 (~162.0 ppm) and the bridgehead carbon C8a (~150.0 ppm). This definitively locks the pyrimidinone ring fusion at the 4a/8a positions.
Resolving Tautomerism (1H vs. 3H): If the molecule exists as the 1H-tautomer, the exchangeable lactam proton (~11.50 ppm) will show
3J
HMBC correlations to C8a and C2. Conversely, if it were the 3H-tautomer, this proton would correlate to C4 and C2.
Fig 2. Key HMBC correlations confirming the bicyclic fusion and amino group placement.
By strictly adhering to this protocol, researchers can establish a closed, self-validating loop for the structural confirmation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, ensuring absolute confidence before advancing compounds into biological assays.
References
[2] Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC. nih.gov.5
[3] Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][1,3,4]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents. researchgate.net. 3
[4] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. mdpi.com. 4
[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. rsc.org. 1
Application Note: Microwave-Assisted Multicomponent Synthesis of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives
Executive Overview & Scientific Rationale The pyrido[2,3-d]pyrimidine scaffold is a highly privileged heterocyclic framework in modern drug discovery. Derivatives of this core exhibit profound pharmacological versatility...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview & Scientific Rationale
The pyrido[2,3-d]pyrimidine scaffold is a highly privileged heterocyclic framework in modern drug discovery. Derivatives of this core exhibit profound pharmacological versatility, acting as potent inhibitors of dihydrofolate reductase (DHFR), tyrosine kinases, and various microbial targets[1]. Traditionally, the synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-ones relies on conventional refluxing methods. However, these classical approaches suffer from prolonged reaction times (often exceeding 6–12 hours), harsh solvent requirements, and significant side-product generation[1].
To overcome these thermodynamic and kinetic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach. By leveraging direct dielectric heating, microwave irradiation ensures uniform energy transfer directly to the reacting molecules, rapidly overcoming activation energy barriers. As a Senior Application Scientist, I have structured this technical guide to detail a highly optimized, self-validating one-pot three-component reaction (MCR) protocol. This method utilizes microwave irradiation to synthesize 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives with high atom economy and exceptional yields[2].
Mechanistic Causality: The Domino MCR Pathway
The synthesis utilizes a domino Knoevenagel-Michael-cyclization cascade[2]. The reaction involves three core components: an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and 2,6-diaminopyrimidin-4(3H)-one.
Causality of Experimental Choices:
Catalyst Selection: We strongly advocate for the use of diammonium hydrogen phosphate (DAHP) as a mild, water-soluble catalyst. DAHP effectively deprotonates the active methylene to initiate the Knoevenagel condensation without causing the substrate degradation often seen with strong bases like NaOH or prolonged heating[2].
Solvent Dynamics: An aqueous ethanol mixture (1:1 v/v) is selected. Water and ethanol both possess high loss tangents (
tanδ
), making them excellent microwave absorbers. This ensures rapid localized superheating, driving the rate-determining intramolecular cyclization step to completion in minutes rather than hours[2].
Figure 1: Domino Knoevenagel-Michael-cyclization cascade for pyrido[2,3-d]pyrimidine synthesis.
Quantitative Optimization of Reaction Conditions
To establish the superiority of the microwave-assisted approach, the table below summarizes our optimization data comparing conventional heating against various microwave parameters. The data clearly demonstrates that microwave irradiation at 250 W in aqueous media with DAHP provides the optimal thermodynamic environment for this synthesis, maximizing yield while minimizing degradation[1][2].
Every protocol must be treated as a self-validating system; thus, In-Process Controls (IPCs) are non-negotiable. Do not proceed to subsequent steps if IPC criteria are not met.
Materials Required:
Aromatic aldehyde (1.0 mmol)
Malononitrile (1.2 mmol)
2,6-Diaminopyrimidin-4(3H)-one (1.0 mmol)
Diammonium hydrogen phosphate (DAHP) (10 mol%)
Solvent: H₂O/EtOH (1:1 v/v, 5 mL)
Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover)
Step-by-Step Methodology:
Reagent Admixture: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and 2,6-diaminopyrimidin-4(3H)-one (1.0 mmol).
Catalyst & Solvent Introduction: Add 10 mol% of DAHP followed by 5 mL of the H₂O/EtOH (1:1) solvent mixture. Causality: Adding the solvent last ensures all solid reagents are washed down to the active heating zone of the vial, preventing localized charring on the glass walls[2].
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave reactor to 250 W, with a temperature target of 120 °C. Set a ramp time of 2 minutes and a hold time of 10 minutes. Causality: The 2-minute ramp prevents solvent bumping and localized pressure spikes, ensuring safe and uniform dielectric heating[2].
In-Process Control (IPC 1 - Reaction Completion): After the cooling cycle (forced air cooling to 50 °C), carefully uncap the vial. Withdraw a 5 μL aliquot and perform Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1) as the eluent. Validation: The disappearance of the starting aldehyde spot confirms reaction completion. If unreacted aldehyde remains, re-seal and irradiate for an additional 3 minutes[1].
Isolation & Purification: Transfer the vial to an ice bath (0–5 °C) for 15 minutes to maximize product precipitation. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove the water-soluble DAHP catalyst, followed by cold ethanol (2 × 2 mL) to remove unreacted organics[2].
Final Validation (IPC 2 - Purity): Dry the solid under a vacuum at 60 °C for 2 hours. Record the melting point and obtain a crude ¹H-NMR (in DMSO-
d6
). Validation: The presence of a broad singlet around
δ
10.5–12.0 ppm (pyrimidine NH) and a characteristic singlet around
δ
5.0–6.0 ppm (aliphatic CH in the dihydropyridine ring) confirms the formation of the core scaffold[3].
Figure 2: Self-validating workflow for the microwave-assisted synthesis and isolation process.
Analytical Characterization Data
For a standard derivative (e.g., synthesized using benzaldehyde), the expected analytical profile is as follows:
Yield: 90–94% (White to pale yellow powder)
IR (KBr, cm⁻¹): 3450–3300 (NH, NH₂ stretch), 2210 (C≡N stretch from malononitrile incorporation), 1680 (C=O stretch).
MS (ESI): [M+H]⁺ peak corresponding to the exact mass of the specific derivative[3].
References
Al-Mutairi, A. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules (PMC).
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry (SCIRP).
Quiroga, J., et al. (2016). Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Arabian Journal of Chemistry.
Parish, H. A., et al. (1982). Syntheses and diuretic activity of 1,2-dihydro-2-(3-pyridyl)-3H-pyrido[2,3-d]pyrimidin-4-one and related compounds. Journal of Medicinal Chemistry (ACS).
Radwan, A. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules (MDPI).
Application Note: High-Throughput Screening of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Libraries for Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Structurally mimicking the adenine ring of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), this bicyclic system excels at anchoring into the highly conserved hinge region of protein kinases. By forming critical bidentate hydrogen bonds with the kinase backbone, these compounds act as potent, ATP-competitive inhibitors against targets such as c-Src, EGFR, and CDK4/6 .
Recent structure-activity relationship (SAR) studies demonstrate that modular substitutions at the C-2 amino group and the C-6/C-7 positions allow for exquisite tuning of kinase selectivity, cellular permeability, and physicochemical properties .
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating workflow for the high-throughput screening (HTS) of pyrido[2,3-d]pyrimidin-4-one libraries. Rather than merely listing steps, this protocol emphasizes the causality behind assay design, ensuring that researchers can confidently transition from primary biochemical hits to validated lead compounds.
Fig 1. Mechanism of ATP-competitive kinase inhibition by pyrido[2,3-d]pyrimidin-4-one derivatives.
The Self-Validating HTS Strategy
A screening protocol is only as reliable as its internal controls. To prevent false positives—a common issue with heterocyclic libraries due to compound aggregation or auto-fluorescence—this workflow employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary assay. TR-FRET utilizes a long emission half-life (europium or terbium fluorophores), allowing a temporal delay before reading the signal. Causality: This delay ensures that all short-lived background fluorescence from the pyrido[2,3-d]pyrimidine compounds decays completely before data acquisition, yielding an exceptionally clean signal-to-noise ratio .
Internal Control Architecture
Every 384-well plate must contain a tripartite control system to self-validate the data:
Vehicle Control (0.1% DMSO): Establishes the uninhibited maximum kinase activity (MAX).
Positive Control (e.g., 1 µM Staurosporine): Establishes the fully inhibited minimum signal (MIN).
No-Enzyme Blank: Quantifies baseline assay noise and confirms the absence of reagent contamination.
Fig 2. High-throughput screening workflow for pyrido[2,3-d]pyrimidin-4-one kinase inhibitors.
Objective: Identify primary hits from the library that inhibit the target kinase by >50% at a 10 µM screening concentration.
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP binding. EGTA chelates trace calcium to inhibit atypical Ca²⁺-dependent background kinases. Brij-35 (a non-ionic detergent) prevents the hydrophobic pyrido[2,3-d]pyrimidine compounds from adsorbing to the microplate walls. DTT keeps the kinase's catalytic cysteine residues in a reduced, active state.
Step-by-Step Methodology:
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of library compounds (in 100% DMSO) into a low-volume 384-well white microplate.
Causality: Acoustic dispensing eliminates plastic tip carryover and allows for highly accurate miniaturized assay volumes, drastically reducing recombinant enzyme costs.
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Substrate mixture to all wells. Incubate at room temperature for 15 minutes.
Causality: Pre-incubation allows the compounds to equilibrate and bind the kinase hinge region before ATP is introduced.
Reaction Initiation: Add 5 µL of 2X ATP to initiate the reaction. The final ATP concentration must be set at the empirical
Km
for the specific kinase.
Causality: Running the assay at the ATP
Km
ensures maximum sensitivity for identifying ATP-competitive inhibitors. If ATP is too high, weak hits will be outcompeted and missed.
Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC.
Causality: EDTA rapidly chelates the Mg²⁺ cofactor, abruptly halting kinase activity. This "freezes" the reaction state, providing a stable read window of up to 24 hours.
Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Objective: Validate that the biochemical hits can penetrate the cell membrane and bind the target kinase in a live-cell physiological environment .
Step-by-Step Methodology:
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells at
2×104
cells/well in 384-well white tissue culture plates.
Tracer Addition: Add the NanoBRET Tracer (a fluorescent, cell-permeable ATP-competitive probe) at its optimized
Kd
concentration.
Compound Treatment: Add the pyrido[2,3-d]pyrimidin-4-one hits in a 10-point dose-response format. Incubate for 2 hours at 37°C.
Causality: If the hit is cell-permeable and engages the kinase, it will competitively displace the fluorescent tracer from the NanoLuc-kinase fusion. This displacement causes a quantifiable decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, directly proving intracellular target engagement.
Detection: Add Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).
Data Presentation & Hit Triage
To ensure rigorous decision-making, all quantitative data must be evaluated against strict Quality Control (QC) metrics before hit triage begins.
Table 1: HTS Assay Quality Control Parameters
Parameter
Acceptable Range
Observed Value
Causality / Significance
Z'-Factor
> 0.5
0.78
Validates the assay's dynamic range and data variation. A score of 0.78 indicates an excellent, highly robust assay.
Signal-to-Background (S/B)
> 3.0
8.5
Ensures an adequate assay window exists to confidently separate hits from noise.
DMSO Tolerance
< 5% variance
1.2%
Confirms that the vehicle (DMSO) does not artificially inhibit or enhance kinase activity.
CV% (Coefficient of Variation)
< 10%
4.2%
Ensures well-to-well and day-to-day reproducibility across the 384-well plates.
Once the assay is validated, compounds are triaged based on their biochemical potency, cellular permeability, and off-target selectivity.
Table 2: Representative Hit Triage Profile for Pyrido[2,3-d]pyrimidin-4-ones
Compound ID
Primary TR-FRET IC₅₀ (nM)
NanoBRET Cell IC₅₀ (nM)
Off-Target Kinase IC₅₀ (nM)
Selectivity Fold
Decision
PPD-001
12
85
>10,000
>117x
Advance to Lead Opt.
PPD-045
8
42
450
10x
Hold (Poor Selectivity)
PPD-112
15
>10,000
N/A
N/A
Discard (Impermeable)
PPD-204
4
22
>10,000
>450x
Advance to Lead Opt.
Note: PPD-112 demonstrates potent biochemical inhibition but fails the NanoBRET assay, indicating poor membrane permeability—a common attrition point for highly polar heterocyclic compounds.
References
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.[Link]
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. It offers troubleshooting advice...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. It offers troubleshooting advice and answers to frequently asked questions to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
Poor Quality of Starting Materials:
Cause: The purity of your starting materials, such as 2-aminonicotinamide and guanidine or related precursors, is critical. Contaminants can interfere with the reaction.
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials by recrystallization or chromatography before use.
Inadequate Reaction Conditions:
Cause: The reaction is highly sensitive to temperature, reaction time, and solvent. Non-optimal conditions can lead to incomplete reaction or decomposition of reactants and products.
Solution:
Temperature: Gradually optimize the reaction temperature. Some cyclization reactions require high temperatures to proceed efficiently. Consider a stepwise increase in temperature to find the optimal point without causing degradation.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
Solvent: The choice of solvent is crucial. While polar aprotic solvents like DMF are sometimes used, their high boiling points can complicate product isolation. Experiment with other high-boiling point solvents or consider solvent-free conditions if applicable.[1][2] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some pyrido[2,3-d]pyrimidine syntheses.[1][2]
Inefficient Cyclization:
Cause: The key ring-forming step may not be proceeding efficiently. This can be due to steric hindrance, electronic effects, or the need for a catalyst.
Solution:
Catalyst: Investigate the use of a catalyst. For similar heterocyclic syntheses, both acid and base catalysts can promote cyclization. A small amount of an acid catalyst like p-toluenesulfonic acid or a base like potassium carbonate may be beneficial.
Dehydrating Agent: If the cyclization involves the elimination of water, the presence of water in the reaction mixture can inhibit the reaction. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it forms.
Issue 2: Presence of Significant Impurities in the Product
Question: My final product is contaminated with significant impurities, which are difficult to remove. What are the likely side products and how can I minimize their formation and purify my compound?
Answer:
Impurity formation is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
Unreacted Starting Materials:
Cause: Incomplete reaction is a primary source of contamination.
Solution: Monitor the reaction progress by TLC or LC-MS to ensure all starting materials have been consumed before workup. If the reaction has stalled, consider adjusting the temperature or adding more of one of the reagents (if a slight excess is known to be tolerated).
Side Products from Guanidine:
Cause: Guanidine can self-condense or react with the solvent at high temperatures, leading to undesired byproducts.
Solution: Use a stable salt of guanidine, such as guanidine carbonate or guanidine hydrochloride, and a suitable base to liberate the free guanidine in situ. This can help to control its reactivity.
Isomeric Byproducts:
Cause: Depending on the specific synthetic route, the formation of constitutional isomers is possible. For example, in multi-step syntheses involving substituted pyridines, incorrect regioselectivity during a substitution or cyclization step can lead to isomeric impurities.
Solution: Carefully control the reaction conditions, particularly temperature and the order of reagent addition. The use of protecting groups on one of the reactive sites of a starting material can also direct the reaction towards the desired isomer.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) can separate the product from impurities.
Acid-Base Extraction: The basic nitrogen atoms in the pyrido[2,3-d]pyrimidine ring system allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the basic product into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product.
Frequently Asked Questions (FAQs)
Question: What is the most common synthetic route for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one?
Answer: A widely employed method for the synthesis of the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of a substituted 6-aminopyrimidine derivative with a three-carbon synthon.[3] For 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one specifically, a common starting point is a 2,6-diaminopyrimidin-4-one which is then reacted with a suitable α,β-unsaturated carbonyl compound or its equivalent. Another prevalent approach is the reaction of 2-aminonicotinamide with a source of a one-carbon unit, such as guanidine, to form the pyrimidinone ring.
Question: What analytical techniques are most suitable for characterizing the final product?
Answer: A combination of spectroscopic techniques is essential for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure, confirming the presence of all expected functional groups, and assessing purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H (amines and amides) and C=O (carbonyl) stretches.
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Question: Are there any safety precautions I should be aware of during this synthesis?
Answer: Yes, standard laboratory safety practices should always be followed.
Guanidine salts can be corrosive and irritating. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
High temperatures: Many of the synthetic procedures require heating, sometimes to high temperatures. Use a well-calibrated heating mantle and a fume hood.
Solvents: Organic solvents such as DMF are flammable and have associated health risks. Always work in a well-ventilated area or a fume hood.
Question: Can microwave-assisted synthesis be used to improve the reaction?
Answer: Yes, microwave-assisted organic synthesis has been shown to be a valuable tool for the synthesis of pyrido[2,3-d]pyrimidines.[1][2] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2] This is attributed to the efficient and uniform heating provided by microwave irradiation.
Experimental Workflow and Data
General Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to troubleshooting low reaction yields.
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for navigating the synthetic challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for navigating the synthetic challenges associated with the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold. The inherent steric and electronic properties of this important heterocyclic system often complicate substitution reactions, leading to low yields or reaction failure. This document is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.
Section 1: Understanding the Core Challenge
Q1: Why are substitution reactions on the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core so challenging?
A1: The difficulty arises from a combination of electronic properties and steric hindrance inherent to the fused ring system.
Electronic Factors: The pyridopyrimidine core is an electron-deficient heterocycle. This is due to the presence of four electronegative nitrogen atoms, which pull electron density from the carbon atoms of the rings. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C4 and C2, which are analogous to the ortho and para positions relative to the ring nitrogens in pyridine.[1][2][3] The intermediate formed upon nucleophilic attack at these positions can be effectively stabilized through resonance involving the nitrogen atoms.[2] However, this same electron deficiency makes the system less reactive in electrophilic reactions and can complicate certain steps in catalytic cycles, such as oxidative addition in cross-coupling.
Steric Hindrance: Steric hindrance refers to the spatial bulk around a reaction site that physically obstructs the approach of reagents.[4][5] In the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold, substitution at positions C5, C6, and C7 can be particularly challenging. The adjacent fused ring and existing substituents create a crowded environment that increases the activation energy for the reaction, slowing it down or preventing it entirely.[4][6] This is a critical issue in palladium-catalyzed cross-coupling reactions, where large catalyst complexes must access the reaction site.
Figure 1. Structure of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing heterocyclic cores.[7] However, their success with sterically hindered substrates is highly dependent on optimizing several key parameters.
Q2: My Suzuki-Miyaura coupling with a substituted 7-halo-pyridopyrimidinone is failing or giving very low yields. What are the most critical factors to investigate?
A2: This is a classic challenge where standard conditions, such as using Pd(PPh₃)₄, are often ineffective.[8] The primary bottleneck is typically the oxidative addition of the palladium catalyst to the sterically hindered carbon-halogen bond and the subsequent reductive elimination step. A systematic approach to troubleshooting is required.
The following flowchart outlines a decision-making process for optimizing a challenging Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura reactions.
1. Catalyst and Ligand Selection (The Most Critical Factor)
The choice of ligand is paramount for overcoming steric hindrance.[8] Bulky and electron-rich phosphine ligands are designed to facilitate the key steps in the catalytic cycle.[9][10]
Causality: These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species. This active catalyst can more readily undergo oxidative addition with the hindered substrate. The ligand's bulk also accelerates the final reductive elimination step to release the product.[8][9]
Ligand Class
Examples
Typical Substrates
Key Advantages
Dialkylbiaryl Phosphines
SPhos, XPhos, RuPhos
Sterically hindered aryl chlorides & bromides
High reactivity, broad scope, commercially available.[9][10]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Electron-rich and hindered aryl chlorides
High thermal stability, strong σ-donating properties.[11][12]
Ferrocene-Based Ligands
dppf, dtbpf
General use, can be effective in some hindered cases
Robust, well-studied.
2. Base Selection
The base plays a crucial role in activating the boronic acid for the transmetalation step. For hindered substrates, the choice of base can significantly affect reaction rates.[8][10]
Recommendation: Use moderately strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate for these challenging reactions.[8][9]
3. Solvent and Temperature
Recommendation: High-boiling point aprotic solvents such as dioxane, toluene, or DMF are typically required. Increasing the temperature provides the necessary energy to overcome the high activation barrier caused by steric repulsion.[13] Microwave-assisted synthesis is an excellent strategy for rapidly screening conditions and driving difficult reactions to completion by reaching high temperatures and pressures safely.[14]
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered 7-Halo-pyridopyrimidinone
This is a general guideline and requires optimization for specific substrates.[8]
Reaction Setup: In a dry, argon-flushed reaction vessel, combine the 7-halo-pyridopyrimidinone (1.0 equiv), the boronic acid or ester (1.5–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1–0.5 M.
Reaction: Stir the mixture at an elevated temperature (e.g., 90–110 °C) or under microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Strategies for Nucleophilic Aromatic Substitution (SNAr)
Q3: I am attempting to displace a halogen at the C7 position with an amine nucleophile (SNAr) but see no reaction. What can I do?
A3: While the pyridopyrimidine ring is electron-deficient, SNAr reactions are highly sensitive to both the leaving group ability and steric hindrance at the reaction site.
Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which forms a high-energy intermediate (Meisenheimer complex) and temporarily breaks aromaticity.[2] Significant steric clutter around the C7 position will raise the energy of this transition state, making the reaction prohibitively slow.[15]
Troubleshooting Strategies:
Increase Reaction Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier, especially with hindered substrates.[15] Consider switching from conventional heating to a sealed-tube microwave reactor, which can safely achieve temperatures well above the solvent's boiling point.[13]
Use a Smaller, More Potent Nucleophile: If possible, switch to a less bulky nucleophile. For example, if a large secondary amine is failing, a smaller primary amine might have more success.
Improve the Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I (this can sometimes vary). If you are using a chloro- or bromo-substituted starting material, synthesizing the fluoro-analogue could potentially increase the reaction rate, though this is not always synthetically trivial.
Solvent Effects: Use polar aprotic solvents like DMSO or DMF, which can stabilize the charged intermediate and accelerate the reaction.
References
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
Organic Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Kumar, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide. [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(12), 2004–2015. [Link]
Royal Society of Chemistry. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
National Center for Biotechnology Information. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(12), 2004–2015. [Link]
PubMed. (2009). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. European Journal of Medicinal Chemistry, 44(3), 1369-76. [Link]
MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2113. [Link]
Taylor & Francis Online. (2022). Efficient Synthesis of Densely Functionalized Pyrido[2,3-d]Pyrimidines via Three-component One-pot Domino Knoevenagel aza-Diels Alder Reaction and Induces Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora A and B Kinases. Polycyclic Aromatic Compounds. [Link]
ResearchGate. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. [Link]
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
ResearchGate. (n.d.). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. [Link]
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]
MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. [Link]
Technical Support Center: HPLC Method Development for 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Purification
Welcome to the technical support center for the HPLC purification of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC purification of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related compounds. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
Introduction to the Analyte: 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential as a kinase inhibitor.[1][2][3] Its purification often presents challenges due to its polar nature and potential for strong interactions with the stationary phase. This guide will provide a systematic approach to developing a robust HPLC purification method.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of method development for the purification of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Q1: What is the recommended starting point for column selection?
A1: For a polar, aromatic, and basic compound like 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, a reversed-phase C18 column is a versatile starting point.[4][5] However, to mitigate potential peak tailing due to interactions with residual silanols, consider the following:
High-Purity, End-capped C18 Columns: These columns have a reduced number of accessible silanol groups, minimizing secondary interactions that cause peak tailing with basic compounds.[6][7]
Polar-Embedded or Polar-Endcapped Columns: These columns incorporate a polar group near the silica surface or at the terminus of the alkyl chain. This feature provides an alternative, weaker interaction site for polar analytes, improving peak shape and offering unique selectivity.[4][7]
Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds through pi-pi interactions.[4][8]
Q2: How should I select the initial mobile phase conditions?
A2: The mobile phase composition is a critical factor in achieving good separation.[9][10][11][12] For reversed-phase chromatography of polar compounds, a typical starting point is a mixture of an aqueous buffer and an organic modifier.
Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency at low wavelengths. Methanol is an alternative that can provide different selectivity.[9][13]
Aqueous Phase and pH Control: The pH of the mobile phase is crucial as it dictates the ionization state of the analyte and residual silanols on the stationary phase.[7][9] For a basic compound like 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, working at a low pH (e.g., pH 2.5-3.5) will protonate the analyte, potentially improving retention on a C18 column, and suppress the ionization of silanol groups, which helps to reduce peak tailing.[6][14][15] A buffer, such as phosphate or formate, is necessary to maintain a stable pH.[6][15]
Q3: What detection wavelength should I use?
A3: To determine the optimal detection wavelength, a UV-Vis spectrum of the compound in the mobile phase should be obtained. For pyrimidine derivatives, a wavelength in the range of 220-260 nm is often suitable. A previously reported method for a similar pyrimidine derivative used a detection wavelength of 225 nm.[16]
Q4: Should I use a gradient or isocratic elution?
A4: For method development and initial scouting runs, a gradient elution is highly recommended.[8] A gradient allows you to elute a wide range of compounds with varying polarities and helps to determine the approximate organic solvent concentration needed to elute your target compound. Once the optimal elution conditions are understood, the method can be converted to an isocratic method for routine analysis if desired.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC purification of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Problem
Potential Cause(s)
Recommended Solution(s)
Scientific Rationale
Peak Tailing
1. Secondary interactions with residual silanol groups on the silica-based stationary phase.[14][15] 2. Column overload (mass or volume). 3. Mismatched pH between sample solvent and mobile phase.
1a. Use a high-purity, end-capped column or a polar-embedded column.[7] 1b. Lower the mobile phase pH to 2.5-3.5 using a buffer (e.g., 10-20 mM phosphate or formate).[6] 1c. Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can shorten column lifetime).[6] 2. Reduce the injection volume or sample concentration.[15] 3. Dissolve the sample in the initial mobile phase composition.
1a. Minimizes the number of available silanol groups for interaction. 1b. Protonates the basic analyte, reducing its interaction with ionized silanols, and suppresses silanol ionization.[6][14][15] 1c. The competing base preferentially interacts with the silanol groups, masking them from the analyte.[6] 2. Prevents exceeding the column's loading capacity. 3. Ensures the analyte is in a consistent ionic state upon injection, preventing band broadening.
Peak Fronting
1. Column overload (mass or volume).[17][18][19] 2. Incompatible sample solvent (stronger than the mobile phase).[17][18] 3. Column degradation or void formation.[18][20]
1. Dilute the sample or reduce the injection volume.[17][19] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[17] 3. Replace the column.[19][20]
1. Prevents the analyte band from spreading as it enters the column. 2. A strong sample solvent can cause the analyte to travel too quickly at the head of the column, leading to a distorted peak.[17] 3. A damaged column bed disrupts the flow path, causing peak distortion.[18]
Poor Resolution
1. Inadequate separation between the target compound and impurities. 2. Sub-optimal mobile phase composition or gradient profile.
1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Polar-Embedded).[4] 2a. Optimize the gradient slope (slower gradient for better resolution).[17] 2b. Try a different organic modifier (e.g., switch from acetonitrile to methanol).[9] 2c. Adjust the mobile phase pH to alter the selectivity.
1. Different stationary phases offer different retention mechanisms and selectivities. 2a. A shallower gradient allows more time for components to interact with the stationary phase, improving separation. 2b. Different organic modifiers can alter the elution order and separation of co-eluting peaks. 2c. Changing the ionization state of the analyte and impurities can significantly impact their retention and selectivity.[21]
Variable Retention Times
1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation or contamination.
1. Ensure accurate and consistent mobile phase preparation, including pH adjustment. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary.
1. Small variations in mobile phase composition can lead to shifts in retention time. 2. Temperature affects mobile phase viscosity and analyte retention. 3. A compromised column will not provide reproducible chromatography.
Experimental Protocols
Protocol 1: Initial Method Development and Scouting Gradient
This protocol outlines a systematic approach to developing a purification method for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Objective: To determine a suitable column and initial gradient conditions for the separation of the target compound from its impurities.
Materials:
HPLC system with a UV detector and gradient capability
C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample: 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one dissolved in Mobile Phase A or a weak solvent mixture (e.g., 95:5 Water:Acetonitrile)
Procedure:
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
Set the flow rate to 1.0 mL/min.
Set the detection wavelength to the determined λmax (e.g., 225 nm).
Inject a small volume of the sample (e.g., 5-10 µL).
Run the following gradient:
0-20 min: 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: 95% to 5% B
26-30 min: Hold at 5% B
Analyze the chromatogram to determine the retention time of the main peak and the separation from any impurities.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method, ensuring that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[22][23]
Objective: To assess the stability of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one under various stress conditions and to ensure the HPLC method can resolve the parent compound from any degradants.
Procedure:
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2-8 hours).[16][24] Neutralize the solution before injection.
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.[24] Neutralize the solution before injection.
Oxidative Degradation: Dissolve the compound in a solution of 3-30% hydrogen peroxide and keep it at room temperature for a specified time.[23][24]
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.[23] Dissolve the stressed sample for analysis.
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.[23]
Analyze all stressed samples using the developed HPLC method to check for the appearance of new peaks and to ensure the main peak is well-resolved from any degradation products.
Visualization of Workflows
HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Link Lab. (n.d.). HPLC Column Selection Guide.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks.
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks.
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
SIELC Technologies. (n.d.). Polar Compounds.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
Koshe, K. K., et al. (2016, June 15). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation.
SIELC Technologies. (2018, February 17). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column.
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
El-Gindy, A., et al. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis.
Al-Suwaidan, I. A., et al. (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
Zhang, Y., et al. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC.
Zaman, B., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
European Publication Server. (1983, April 6). Pyrido (2,3-d) pyrimidines - Patent 0075880.
PubMed. (n.d.). Mobile Phase Optimisation in the Separation of Antiepileptic Drugs by High-Performance Liquid Chromatography.
ACS Publications. (n.d.). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
Tantawy, E. S., et al. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC.
Bodempudi, S., et al. (2015, December 15). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scirp.org.
Youssef, N. F. (2005, October 4). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. PubMed.
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.
International Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride.
Narayana, B. L., et al. (2009, March 15). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. PubMed.
MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
Al-Suwaidan, I. A., et al. (2018, May 9). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
Tantawy, E. S., et al. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
Technical Support Center: Crystallization of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Compounds
Welcome to the Technical Support Center for the crystallization of fused pyrimidine scaffolds. The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a privileged scaffold frequently utilized in the development of potent ty...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the crystallization of fused pyrimidine scaffolds. The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core is a privileged scaffold frequently utilized in the development of potent tyrosine kinase inhibitors (e.g., CDK4, FGFR3)[1][2]. However, its rigid, planar structure and dense array of hydrogen-bond donors (amine, lactam N-H) and acceptors (carbonyl, pyrimidine nitrogens) result in exceptionally high lattice energies. This manifests experimentally as extremely poor solubility in standard organic solvents and a strong tendency to form amorphous precipitates rather than X-ray quality single crystals[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these thermodynamic and kinetic barriers.
Part 1: Troubleshooting Guide & FAQs
Q: My compound crashes out as an amorphous powder instead of crystallizing. Why does this happen, and how do I fix it?A: Amorphous precipitation occurs when the supersaturation level is too high and the nucleation rate vastly outpaces the crystal growth rate. For pyrido[2,3-d]pyrimidines, strong intermolecular N-H···O and N-H···N hydrogen bonds drive rapid, disordered aggregation[1].
The Fix: Shift to a solvent system that disrupts these intermolecular networks. Strongly coordinating solvents like DMSO or DMF act as competitive hydrogen-bond acceptors, temporarily masking the API's donors, lowering the kinetic barrier, and slowing down nucleation[4]. Alternatively, use a temperature-cycled anti-solvent approach (see Protocol A).
Q: I can only get fine, hair-like needles that are unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). How can I promote 3D crystal growth?
A: Needle-like (1D) growth indicates rapid crystallization along a single crystallographic axis. In planar heterocycles, this is typically driven by the continuous stacking of the aromatic rings (
π
π
stacking), while lateral growth is inhibited by the solvent.
The Fix: Introduce a co-solvent that competitively binds to the rapidly growing faces. An ethanol:water (2:1) mixture subjected to slow evaporation at room temperature has proven highly effective for promoting block-like crystal growth in pyrido[2,3-d]pyrimidine systems[1].
Q: The compound is completely insoluble in standard crystallization solvents (MeOH, EtOAc, DCM). What are my options?A: The poor solubility is a direct consequence of the rigid, hydrogen-bonded crystal lattice[3]. You must alter the chemical or solvate state of the molecule to force dissolution.
Fix 1 (Salt Formation): If the downstream application permits, protonate the basic pyrimidine nitrogen. Recrystallization from 20% hydrochloric acid yields highly soluble hydrochloride salts that readily crystallize upon cooling[3].
Fix 2 (Hydrate/Solvate Formation): N-heterocyclic aromatic compounds with multiple hydrogen-bond acceptors frequently form stable hydrates or solvates[5]. Slurrying the compound in water or exposing it to high humidity can yield crystalline hydrates suitable for structural characterization[5].
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system requires balancing the disruption of the API's hydrogen-bonding network with the need to achieve controlled supersaturation.
Solvent System
Mechanism of Action
Typical Crystallization Outcome
Ethanol : Water (2:1)
Balances solubility; water acts as a versatile H-bond bridge to satisfy donors/acceptors.
This protocol is designed to self-validate by ensuring complete destruction of the initial lattice before controlled recrystallization.
Dissolution & Lattice Disruption: Suspend 50 mg of the pyrido[2,3-d]pyrimidin-4-one derivative in 1.0 mL of DMSO. Heat to 80°C under magnetic stirring until complete dissolution is achieved.
Validation Check: The solution must be completely optically clear. If particulate remains, the lattice is not fully disrupted; add DMSO in 0.1 mL increments until clear.
Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust or unmelted API).
Cloud Point Determination: Slowly add water (anti-solvent) dropwise at 80°C until the cloud point is reached (a slight, persistent turbidity that does not dissolve upon stirring).
Temperature Cycling (Ostwald Ripening): Heat the vial to 85°C to redissolve the turbidity, creating a metastable zone. Program a controlled cooling ramp of 0.1°C/min down to 20°C.
Harvesting: Isolate the resulting crystals via vacuum filtration and wash with cold ethanol to remove residual DMSO.
Protocol B: Reactive Crystallization via Salt Formation
Use this protocol when the neutral molecule's lattice energy is insurmountable[3].
Suspension: Suspend 100 mg of the compound in 5 mL of 20% aqueous HCl[3].
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 105°C) for 1 hour. The combination of high thermal energy and protonation overcomes the native lattice energy.
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to 50°C.
Validation Check: The formation of a voluminous mass of solid (often yellow or green-tan needles) indicates successful salt crystallization[3].
Isolation: Filter the solid and dry under high vacuum.
Part 4: Workflows and Mechanistic Visualizations
Decision matrix for pyrido[2,3-d]pyrimidine crystallization based on solubility profiles.
Mechanistic pathway of hydrogen-bond disruption to enable solvate/hydrate crystallization.
References
Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one. National Center for Biotechnology Information (NCBI). Available at:[Link]
Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology. Available at:[Link]
Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. National Center for Biotechnology Information (NCBI). Available at:[Link]
High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. National Center for Biotechnology Information (NCBI). Available at:[Link]
Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds. National Center for Biotechnology Information (NCBI). Available at:[Link]
Technical Support Center: Optimizing 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one Inhibitors
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help medicinal chemists and drug development professionals troubleshoot and resolve off-target toxic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help medicinal chemists and drug development professionals troubleshoot and resolve off-target toxicity issues associated with 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives.
The planar, bicyclic nature of the pyrido[2,3-d]pyrimidine core makes it an exceptional adenine mimetic, allowing it to anchor tightly into the ATP-binding hinge region of various kinases[1]. However, this structural advantage is a double-edged sword: it often leads to promiscuous pan-kinase binding, resulting in severe off-target toxicity. This guide provides field-proven, mechanistically grounded strategies to engineer selectivity and validate your experimental workflows.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: My hit compound shows excellent primary target inhibition (e.g., PIM-1 or EGFR), but pan-kinase profiling reveals broad-spectrum off-target binding. How do I engineer structural selectivity?
The Causality: The 2-amino group and the N1/N3 atoms of the pyrido[2,3-d]pyrimidine core form highly conserved hydrogen bonds with the backbone amides of the kinase hinge region. Because the ATP-binding pocket is highly conserved across the kinome, relying solely on hinge-binding guarantees off-target promiscuity.
The Solution: You must exploit non-conserved regions, such as the ribose pocket or the allosteric hydrophobic back-pocket (often accessed via the DFG-out conformation).
Actionable Step: Introduce sterically bulky groups at the C-6 or C-7 positions of the pyrido[2,3-d]pyrimidine ring. Research demonstrates that adding steric bulk can induce structural clashes in off-target kinases while perfectly occupying the unique hydrophobic pockets of targets like EGFR or PIM-1[2],[3]. Additionally, modifying the 2-amino group with a sterically demanding aryl or functionalized hydrazide moiety can significantly enhance selectivity[3].
Q2: In vivo studies of our 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivative show severe metabolic toxicity and CYP450 inhibition. How can we mitigate this?
The Causality: The extended planar aromatic system of the pyrido[2,3-d]pyrimidine scaffold often results in high lipophilicity (LogP > 5). Highly lipophilic, flat molecules are prone to non-specific hydrophobic interactions with Cytochrome P450 (CYP) enzymes, leading to metabolic trapping, reactive intermediate formation, and hepatotoxicity.
The Solution: Disrupt the planarity and lower the LogP by enriching the molecule with
sp3
-hybridized carbons.
Actionable Step: Introduce solubilizing moieties such as morpholine, piperazine, or highly functionalized amino groups at the C-2 or C-7 positions. For example, the incorporation of morpholine into pyrido[2,3-d]pyrimidine scaffolds has been shown to not only improve aqueous solubility but also drastically reduce broad kinase toxicity and shift the molecule into a safer oral toxicity class (Class III)[4],[5].
Q3: We are targeting mTORC1, but we are observing glucose intolerance in animal models. What is causing this, and how do we fix it?
The Causality: Glucose intolerance is a classic hallmark of off-target mTORC2 inhibition[4]. Both mTORC1 and mTORC2 share the same catalytic kinase domain, making dual inhibition common with standard pyrido[2,3-d]pyrimidine ATP-competitive inhibitors.
The Solution: You must design bitopic inhibitors or exploit the subtle differences in the solvent-exposed regions of the two complexes.
Actionable Step: Append a solvent-directed appendage (e.g., a urea-substituted morpholino group) to the core. The
sp3
hybridization introduces a 3D steric "bump" that clashes with the shallower solvent-exposed channel of mTORC2, while being well-tolerated by the deeper pocket of mTORC1, thereby restoring insulin sensitivity[4].
Part 2: Quantitative Data Summaries
The following table summarizes the causal relationship between specific SAR modifications on the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core and their impact on off-target toxicity[4],[3],[5].
Structural Modification
Target Kinase
Primary Effect (IC
50
)
Off-Target Liability Mitigated
Mechanism of Toxicity Reduction
Toxicity Class / Outcome
Unsubstituted Core
Pan-Kinase
10 - 50 nM
None (Promiscuous)
N/A (High hinge affinity)
High Toxicity
C-6 Bulky Aryl Addition
PIM-1 / EGFR
< 15 nM
Broad-spectrum TKs
Steric clash in non-target hydrophobic pockets
Reduced Apoptotic Off-Targets
C-2 Morpholine Substitution
mTORC1
< 5 nM
mTORC2
sp3
steric clash in mTORC2 solvent channel
Restored Insulin Sensitivity
C-7 Amino-Functionalization
EGFR
T790M
~ 0.17
μ
M
CYP450 Enzymes
Decreased LogP, disruption of planarity
Oral Toxicity Class III
Part 3: Self-Validating Experimental Protocols
To ensure your off-target toxicity is a true pharmacological effect and not an artifact of assay interference (e.g., compound aggregation), you must implement a self-validating screening system.
Phase 1: Aggregation Control (Biophysical Validation)
Step 1: Prepare a 10
μ
M solution of your pyrido[2,3-d]pyrimidin-4-one inhibitor in the exact aqueous buffer used for your kinase assay (max 1% DMSO).
Step 2: Analyze the solution using Dynamic Light Scattering (DLS).
Self-Validation Check: The Polydispersity Index (PDI) must be < 0.2, and the hydrodynamic radius must indicate monomers. If large aggregates (>100 nm) are detected, your compound will cause false-positive off-target inhibition by non-specifically precipitating proteins. Fix: Add 0.01% Triton X-100 to the assay buffer.
Step 3: Perform the in vitro kinase assay against your primary target and top 3 suspected off-targets using three different ATP concentrations (e.g.,
Km
, 10x
Km
, and 50x
Km
).
Self-Validation Check: If the inhibitor is a true ATP-competitive hinge binder, the IC
50
must shift linearly to the right (higher concentration) as [ATP] increases. If the IC
50
remains static, your compound is acting as an allosteric inhibitor or a non-specific aggregator.
Step 4: Transfect HEK293 cells with a NanoLuc-kinase fusion construct for your target (e.g., PIM-1).
Step 5: Introduce a cell-permeable fluorescent tracer that binds the kinase pocket, generating a BRET signal.
Step 6: Titrate your inhibitor into the cells.
Self-Validation Check: The inhibitor must displace the tracer, causing a dose-dependent decrease in the BRET signal. To validate that this isn't due to cell death/toxicity, add an excess of unconjugated tracer; the signal must restore. This confirms true intracellular target engagement without membrane disruption[2].
[1] WO2004063195A1 - Pyridopyrimidine kinase inhibitors - Google Patents. Available at:
[4] SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and (b, d) pyrazolopyrimidine for the identification of highly selective mTOR inhibitors - ResearchGate. Available at:[Link]
[2] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC (NIH). Available at:[Link]
[3] Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances. Available at:[Link]
[5] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at:[Link]
Technical Support Center: Recrystallization of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
This guide provides in-depth technical support for the recrystallization of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for the recrystallization of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2][3] The content is structured to address common challenges and fundamental questions encountered during the purification process, moving from solvent selection theory to practical troubleshooting.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one?
The perfect solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4][5] This temperature-dependent solubility gradient is the driving force for crystallization. For 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, which is a polar molecule with hydrogen bond donors (amino group, N-H protons) and acceptors (carbonyl oxygen, ring nitrogens), a moderately polar solvent is the logical starting point.
Key characteristics to seek in a solvent include:
Steep Solubility Curve: The compound should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[5]
Inertness: The solvent must not react with the compound.
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[6]
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."[5]
Q2: Which solvents are recommended as a starting point for screening?
Given the polar, heterocyclic nature of the pyrido[2,3-d]pyrimidine core, initial screening should focus on polar protic and aprotic solvents. Due to its very low solubility in many common solvents, highly polar solvents are often required.[7]
High-Polarity Solvents (High Potential):
Dimethyl Sulfoxide (DMSO): Often dissolves compounds that are insoluble in other solvents. However, its high boiling point (189 °C) can make removal difficult.
Dimethylformamide (DMF): Another high-boiling point, highly polar aprotic solvent. It is a good solvent for many nitrogen-containing heterocycles.[2][8]
Water: The molecule's hydrogen bonding capability suggests some solubility in hot water.
Medium-Polarity Solvents (Moderate Potential):
Ethanol/Methanol: Often good choices for compounds with hydrogen bonding sites. A mixed solvent system, such as DMF/ethanol or DMSO/water, might be necessary.[9]
Acetic Acid: Can be effective for polar, basic compounds.
Low-Polarity Solvents (Low Potential - useful as anti-solvents):
Toluene, Dichloromethane (DCM), Ethyl Acetate, Hexanes. These are unlikely to be primary solvents but are excellent candidates for use as anti-solvents in a two-solvent system.[7][10]
Q3: What is an "anti-solvent" and when should I consider using one?
An anti-solvent is a solvent in which your target compound is insoluble. An anti-solvent recrystallization is employed when no single solvent provides the desired steep solubility curve.[4] This is particularly relevant for compounds like 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one that may be soluble only in high-boiling point solvents like DMF or DMSO.[7]
The process involves dissolving the compound in a minimal amount of a hot "good" solvent (e.g., DMF) and then slowly adding a miscible "poor" solvent (the anti-solvent, e.g., water or ethanol) until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the solid followed by slow cooling can then yield high-quality crystals.[4]
Section 2: Experimental Protocol & Data
Workflow for Rational Solvent Selection
The following diagram outlines the logical workflow for identifying an optimal recrystallization solvent system.
Caption: Workflow for experimental solvent screening.
Table 1: Representative Solubility Screening Data
The following table illustrates hypothetical results from a preliminary solvent screen for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. This data should be determined experimentally.
Solvent
Solubility at 25°C (mg/mL)
Solubility at Boiling (mg/mL)
Observations & Recommendation
Water
< 1
~5
Forms fine needles upon cooling. Potential for use, but low capacity.
Ethanol
< 1
< 2
Insoluble. Good candidate for an anti-solvent or final crystal wash.
Acetone
< 1
< 1
Insoluble. Not a suitable primary solvent.
Ethyl Acetate
< 0.5
< 0.5
Insoluble. Good candidate for an anti-solvent.
DMF
~5
> 50
High solubility when hot. Primary candidate for two-solvent system.
DMSO
> 10
> 100
Very high solubility. Good candidate, but high boiling point is a drawback.
Acetic Acid
~2
> 30
Soluble when hot, but potential for salt formation. Use with caution.
Dissolution: Place the crude 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one in an Erlenmeyer flask. Add the minimum volume of hot DMF (e.g., heated to ~80-100 °C) required to fully dissolve the solid.[11] Use a magnetic stir bar for efficient mixing.
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly.
Addition of Anti-Solvent: While the DMF solution is still hot and stirring, add hot water dropwise until the solution turns faintly and persistently cloudy (turbid). This is the point of saturation.
Clarification: Add a few more drops of hot DMF until the solution becomes clear again. This ensures the system is just below saturation, preventing crash precipitation.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol or ethyl acetate to displace the water.[6]
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.
Section 3: Troubleshooting Guide
Problem: No crystals are forming, even after cooling.
Cause: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[12][13]
Solution 1 (Evaporation): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[13] Allow the concentrated solution to cool again.
Solution 2 (Induce Crystallization): If the solution is supersaturated but nucleation hasn't occurred, try scratching the inside of the flask just below the solvent line with a glass rod.[6][12] The microscopic scratches provide nucleation sites.
Solution 3 (Seeding): Add a tiny "seed crystal" from a previous successful batch to initiate crystallization.[12]
Problem: The compound "oils out" instead of crystallizing.
Cause 1: The boiling point of the solvent is higher than the melting point of the compound (or its impurities). The dissolved solid is "melting" in the solution rather than dissolving.
Cause 2: The solution is cooling too rapidly, or the degree of supersaturation is too high, causing the compound to separate as a liquid phase.[12]
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level, then attempt a slower cooling process. Insulating the flask can help.[12]
Solution 2: Change the solvent system to one with a lower boiling point.
Solution 3 (for anti-solvent): Ensure the anti-solvent is added slowly and at an elevated temperature to prevent localized, rapid precipitation.
Problem: The recrystallization yield is very low.
Cause 1: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[6][13]
Cause 2: Premature crystallization occurred during a hot filtration step.
Cause 3: The solution was not cooled sufficiently to maximize precipitation.
Solution 1: Before discarding the mother liquor, test it by evaporating a small sample. If a large amount of residue forms, try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[13]
Solution 2: When performing hot filtration, ensure all glassware is pre-heated and use a slight excess of solvent, which can be boiled off after filtration is complete.[14]
Solution 3: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time before filtration.
Problem: The recovered crystals are colored or appear impure.
Cause: A colored impurity is co-crystallizing with the product, or an insoluble impurity was not removed.
Solution 1 (Decolorizing Carbon): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal.
Solution 2 (Re-crystallize): A second recrystallization may be necessary to achieve the desired level of purity.
Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry.
Google Patents.
Indian Journal of Chemistry. (2021). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and.
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
Reddit. (2019).
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
preventing degradation of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to help you preserve the structural integrity of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to help you preserve the structural integrity of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one and its derivatives.
These compounds are highly valued in drug discovery, often serving as bioisosteres for urea in CXCR2 antagonists [1] and acting as critical scaffolds for novel kinase inhibitors [2]. However, their complex heterocyclic nature—specifically the electron-rich 2-amino group and the susceptible pyrimidin-4(1H)-one lactam ring—makes them vulnerable to specific environmental stressors.
Below, you will find a mechanistic breakdown of why degradation occurs, step-by-step self-validating storage protocols, and a targeted troubleshooting Q&A to ensure your experimental data remains robust and reproducible.
Section 1: The Causality of Degradation (Mechanistic Insights)
To prevent degradation, we must first understand the chemical causality behind it. The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core typically degrades via three primary pathways:
Lactam Hydrolysis (Ring Cleavage): The pyrimidin-4(1H)-one ring contains a cyclic amide (lactam). While stable in dry conditions, exposure to moisture—especially when stored in hygroscopic solvents like dimethyl sulfoxide (DMSO)—facilitates nucleophilic attack by water, leading to hydrolytic ring cleavage [3].
Amine Oxidation: The 2-amino position is electron-rich. Exposure to atmospheric oxygen or transition metal impurities can trigger oxidation, forming N-oxides or leading to complete deamination.
Photolytic Cleavage: The highly conjugated bicyclic system absorbs strongly in the UV/Vis spectrum. Prolonged light exposure induces radical-mediated photo-oxidation.
Mechanistic degradation pathways of the pyrido[2,3-d]pyrimidine core under environmental stress.
Section 2: Self-Validating Storage Protocols
A protocol is only as good as its ability to prove its own success. The following methodologies are designed as "self-validating systems," meaning the output of one step provides the baseline quality control for the next.
Protocol A: Solid-State Preparation & Storage
Objective: Maximize long-term stability by eliminating moisture and oxygen.
Purity Baseline: Dissolve 1 mg of the synthesized/purchased compound in LC-MS grade Acetonitrile/Water and run a baseline HPLC-UV (254 nm). Ensure purity is >98%. Save this chromatogram as "Time 0".
Lyophilization: Suspend the bulk solid in a volatile solvent (e.g., tert-butanol/water) and lyophilize for 24–48 hours to remove all residual moisture.
Packaging: Transfer the dry powder into an opaque, amber glass vial.
Inert Purge: Purge the vial headspace with dry Argon or Nitrogen gas for 30 seconds to displace oxygen.
Storage: Seal tightly with a PTFE-lined cap, wrap in Parafilm, and store in a desiccator at -20°C.
Objective: Prevent DMSO-induced hydrolysis during in vitro screening.
Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9%, packaged under Argon). Do not use older benchtop DMSO, as it rapidly absorbs atmospheric water [3].
Dissolution: Dissolve the lyophilized compound to the desired stock concentration (e.g., 10 mM).
Aliquoting (Critical Step): Immediately divide the solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Never store liquid stocks in a single large container.
Headspace Purging: Purge each individual vial with Argon before capping.
Flash Freezing: Flash-freeze the vials in liquid nitrogen to prevent slow-cooling precipitation, then store at -80°C.
Step-by-step self-validating storage workflow to ensure long-term compound integrity.
Section 3: Troubleshooting Guide & FAQs
Q: Why did my 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one stock solution turn yellow/brown after a month in the fridge?A: This color shift is a classic macroscopic indicator of amine oxidation. The 2-amino group is electron-rich and susceptible to oxidation by atmospheric oxygen, a process accelerated by ambient light and warmer temperatures (4°C is insufficient for liquid stocks). To prevent this, always store solutions in amber vials, purge the headspace with Argon, and store at -80°C.
Q: I ran an LC-MS on my stored DMSO stock and found a major secondary peak with a mass shift of +18 Da. What is this degradation product?A: A +18 Da mass shift indicates the addition of water (H₂O), which points directly to the hydrolysis of the pyrimidin-4(1H)-one lactam ring. DMSO is highly hygroscopic and will pull moisture from the air every time a vial is opened [3]. Once water is introduced, the lactam bond hydrolyzes, opening the pyrimidine ring. You must use anhydrous DMSO and strict single-use aliquots.
Q: My LC-MS shows a mass shift of +16 Da instead. What happened?A: A +16 Da mass shift indicates the addition of a single oxygen atom, typically resulting in N-oxidation of the pyridine ring or oxidation of the 2-amino group. This means your inert gas purge failed or the vial seal was compromised, allowing atmospheric oxygen to react with the compound.
Q: Can I repeatedly freeze and thaw my stock solution to save materials?A: Absolutely not. Freeze-thaw cycles introduce condensation (moisture) into the vial and cause localized concentration gradients that can precipitate the compound. Our self-validating protocol mandates the use of single-use aliquots to ensure the compound's integrity remains identical to your "Time 0" baseline.
Q: My compound precipitated out of the DMSO solution after thawing. Can I just heat it to redissolve?A: Heating is strongly discouraged as it exponentially accelerates both hydrolysis and oxidation. Precipitation usually occurs because water has entered the DMSO (lowering the compound's solubility) or due to a compromised freeze-thaw cycle. If precipitation occurs, the integrity of the stock is compromised, and the aliquot should be discarded.
Section 4: Quantitative Data Summaries
Table 1: Environmental Triggers and Degradation Signatures
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives
MDPI
URL
Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store
ResearchGate
URL
Reference Data & Comparative Studies
Validation
A Comparative Guide to 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one and Quinazoline Scaffolds in Kinase Inhibition
Introduction In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. These small molecules are designed to interfere with the signaling pathways that dri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. These small molecules are designed to interfere with the signaling pathways that drive cellular proliferation, survival, and differentiation, processes often hijacked by cancer cells.[1][2] Within the vast chemical space of kinase inhibitors, certain core structures, or scaffolds, have emerged as "privileged" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. This guide provides an in-depth comparison of two such prominent scaffolds: the quinazoline core, a well-established foundation for numerous approved drugs, and the versatile 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one (herein referred to as the pyridopyrimidinone scaffold).
This document will dissect the structural nuances, mechanisms of action, kinase selectivity profiles, and key pharmacological properties of inhibitors derived from these two scaffolds. By presenting supporting experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
Section 1: The Quinazoline Scaffold - A Pillar of Receptor Tyrosine Kinase Inhibition
The quinazoline scaffold has a storied history in medicinal chemistry, most notably as the basis for first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[3][4] Its rigid, bicyclic structure provides an excellent framework for presenting key pharmacophoric elements to the kinase hinge region.
Core Structure and Mechanism of Action
The 4-anilinoquinazoline moiety is recognized as a privileged structure for developing EGFR TKIs.[3] Its primary mechanism involves competitive binding at the ATP pocket of the kinase domain. Specifically, the quinazoline core positions itself to form critical hydrogen bonds with the kinase hinge region. The N1 and N3 atoms of the quinazoline ring are crucial for this interaction, often forming hydrogen bonds with backbone amides of conserved methionine residues (e.g., Met793 in EGFR), effectively anchoring the inhibitor in the active site.[3][5] This mode of binding prevents ATP from accessing the site, thereby inhibiting the kinase's phosphorylating activity and blocking downstream signaling.[6]
Caption: Core structure and binding mode of a typical 4-anilinoquinazoline inhibitor.
Case Study: Gefitinib (Iressa®)
Gefitinib is a classic example of a quinazoline-based inhibitor that selectively targets EGFR.[6] It has demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR kinase domain.[6][7] These mutations render the cancer cells "addicted" to EGFR signaling, making them highly susceptible to inhibition by drugs like gefitinib.[6] The inhibition of EGFR blocks downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which are critical for cell proliferation and survival.[6][8]
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
Selectivity Profile
While highly potent against EGFR, many quinazoline-based inhibitors exhibit polypharmacology, inhibiting other related kinases to varying degrees. This can be both a source of therapeutic benefit (e.g., dual EGFR/VEGFR2 inhibition) and off-target toxicities.[3][9]
Table 1: Representative Kinase Selectivity of Gefitinib
Note: IC50 values can vary based on assay conditions.
Section 2: The Pyridopyrimidinone Scaffold - Versatility Across Kinase Families
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold, and its close relatives, represent a more recent but equally impactful class of kinase inhibitors. Unlike the quinazoline core, which is heavily associated with receptor tyrosine kinases, the pyridopyrimidinone scaffold has demonstrated remarkable versatility, forming the basis for inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and PI3K-related kinases.[1][10][11]
Core Structure and Mechanism of Action
Similar to quinazolines, pyridopyrimidinone-based inhibitors are ATP-competitive, engaging the kinase hinge region through hydrogen bonds.[1][12] The bicyclic core mimics the adenine portion of ATP. However, the specific substitution patterns enabled by this scaffold allow it to target a different spectrum of kinases. For instance, the development of highly selective CDK4/6 inhibitors was achieved using a pyrido[2,3-d]pyrimidin-7-one scaffold.[13] These inhibitors do not typically target tyrosine kinases but are exquisitely selective for serine/threonine kinases involved in cell cycle control.[13][14]
Caption: Core structure and binding mode of a pyridopyrimidinone-based inhibitor.
Case Study: Palbociclib (Ibrance®)
Palbociclib is a first-in-class, highly selective inhibitor of CDK4 and CDK6, built upon a pyrido[2,3-d]pyrimidin-7-one scaffold.[13] It is used to treat HR+, HER2- advanced breast cancer.[15] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the cell to transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[13][15]
Caption: Simplified Cell Cycle pathway inhibited by Palbociclib.
Selectivity Profile
The pyridopyrimidinone scaffold has been successfully modified to generate inhibitors with remarkable selectivity. Palbociclib and the related compound Ribociclib are highly selective for CDK4 and CDK6 with few significant off-target kinase activities.[15][16] This high degree of selectivity is believed to contribute to their manageable safety profiles, with neutropenia being the most common dose-limiting toxicity.[15] In contrast, another CDK4/6 inhibitor, Abemaciclib, which is structurally distinct, has a broader kinase inhibition profile that includes CDK1, CDK2, and CDK9, which may contribute to its different side-effect profile.[15][16]
Table 2: Representative Kinase Selectivity of Palbociclib
Note: IC50 values can vary based on assay conditions.
Section 3: Head-to-Head Comparison - Physicochemical and Pharmacological Properties
The choice between a quinazoline and a pyridopyrimidinone scaffold is driven by the target kinase family and the desired pharmacological profile. The table below summarizes the key differentiating characteristics.
Table 3: Comparative Properties of Quinazoline and Pyridopyrimidinone Scaffolds
Solid tumors (e.g., Breast Cancer), Hematological Malignancies.[11][19]
Known Liabilities
Off-target effects on related RTKs, potential for skin rash and diarrhea.[20]
Class-specific toxicities (e.g., neutropenia for CDK4/6 inhibitors).[15]
| Medicinal Chemistry Focus | Modifications at positions 4, 6, and 7 to tune potency, selectivity, and ADME properties.[21] | Modifications at positions 2, 6, and 8 to achieve high selectivity and favorable PK.[12][13] |
Section 4: Experimental Validation - A Protocol for Comparative Potency Assessment
To objectively compare the potency of inhibitors from both classes against a given kinase, a robust and standardized biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[22][23]
Workflow: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a framework for determining the IC50 value of a test compound.
Caption: Workflow for determining inhibitor potency using the ADP-Glo™ assay.
Detailed Step-by-Step Protocol
Objective: To determine the concentration of an inhibitor that results in 50% inhibition (IC50) of a target kinase.
Materials:
Target Kinase (e.g., EGFR, CDK4/Cyclin D1)
Kinase-specific substrate
Test Inhibitors (from both quinazoline and pyridopyrimidinone classes)
Staurosporine (Positive control inhibitor)
ATP solution
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Luminometer
Procedure:
Compound Preparation: Prepare a 10-point serial dilution series for each test inhibitor in 100% DMSO. A typical starting concentration might be 100 µM.
Assay Plate Setup:
To the appropriate wells of a 384-well plate, add the test compounds, positive control (Staurosporine), and a DMSO-only negative control (for 0% inhibition).
Add the kinase enzyme diluted in reaction buffer to all wells except the "no-enzyme" control wells.
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.[22]
Kinase Reaction Initiation:
Prepare a solution containing ATP and the specific kinase substrate in reaction buffer. The concentration of ATP should ideally be at its Km value for the kinase to ensure assay sensitivity.[22]
Add this ATP/substrate mix to all wells to start the reaction.
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature.[22] The reaction time should be within the linear range of the assay.
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.[24]
Add the Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[24]
Incubate for another 30-60 minutes to stabilize the luminescent signal.[24]
Data Acquisition and Analysis:
Read the luminescence on a plate reader.
The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
Normalize the data using the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Section 5: Conclusion and Medicinal Chemistry Outlook
Both the quinazoline and 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffolds are powerful and validated starting points for the design of potent and selective kinase inhibitors.
The quinazoline core remains a gold standard for targeting receptor tyrosine kinases, particularly EGFR. Its well-understood structure-activity relationships (SAR) and proven clinical success make it an attractive scaffold for developing next-generation RTK inhibitors, including those designed to overcome acquired resistance.[3][4]
The pyridopyrimidinone scaffold demonstrates exceptional versatility, enabling the development of highly selective inhibitors against diverse kinase families beyond RTKs, such as CDKs and PI3Ks.[1][11] This adaptability allows medicinal chemists to target a broader range of signaling pathways implicated in cancer and other diseases. The success of Palbociclib highlights the potential for designing inhibitors with exquisite selectivity by leveraging this scaffold.[13]
The future of kinase inhibitor design will likely involve scaffold hopping between these and other privileged structures, creating hybrid molecules with dual-targeting capabilities or unique selectivity profiles.[9][25] As our understanding of the human kinome deepens, the strategic application of these core scaffolds, guided by structural biology and computational chemistry, will continue to yield novel therapeutics with improved efficacy and safety for patients.
References
Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. Available from: [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Available from: [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available from: [Link]
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. Available from: [Link]
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. Available from: [Link]
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - Frontiers. Available from: [Link]
Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP. Available from: [Link]
Cellular Targets of Gefitinib - AACR Journals. Available from: [Link]
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. Available from: [Link]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC. Available from: [Link]
How selective are clinical CDK4/6 inhibitors? - PubMed. Available from: [Link]
Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and... - PMC. Available from: [Link]
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed. Available from: [Link]
Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Available from: [Link]
A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer - Frontiers. Available from: [Link]
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]
What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]
Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed. Available from: [Link]
Biochemical kinase assay to improve potency and selectivity - Domainex. Available from: [Link]
Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors - bioRxiv. Available from: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. Available from: [Link]
3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. Available from: [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Available from: [Link]
Phase I pharmacokinetic trial of the selective oral epidermal growth factor receptor tyrosine kinase inhibitor gefitinib ('Iressa', ZD1839) in Japanese patients with solid malignant tumors - PubMed. Available from: [Link]
Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed. Available from: [Link]
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. Available from: [Link]
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - ACS Publications. Available from: [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
Insights Into Mechanism of pyrido[2,3-d]pyrimidines as DYRK1A Inhibitors Based on Molecular Dynamic Simulations - PubMed. Available from: [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. Available from: [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - KAUST Repository. Available from: [Link]
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. Available from: [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
High-Performance Comparison Guide: Binding Affinity Profiles of 2-Amino-1H-Pyrido[2,3-d]pyrimidin-4-one Analogs in Kinase Inhibition
Executive Summary & Structural Rationale
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery, primarily functioning as a potent ATP-competitive kinase inhibitor. For researchers and drug development professionals, understanding the subtle structural modifications of this scaffold is critical. Minor substitutions dictate not only the overall binding affinity (
IC50
and
Kd
) but also the selectivity profile across closely related kinase families (e.g., EGFR vs. HER2, or CDK4 vs. CDK2).
The Causality of Binding:
The efficacy of these analogs stems from their structural mimicry of the adenine ring of ATP. The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR or Val96 in CDK4), while the N1 and N3 pyrimidine nitrogen atoms serve as hydrogen bond acceptors. The true power of the pyrido[2,3-d]pyrimidine core, however, lies in its functionalization. Substitutions at the C-5, C-6, or C-7 positions allow the molecule to project deeply into the hydrophobic specificity pockets of the kinase, dictating target selectivity.
Logical mapping of pyrido[2,3-d]pyrimidin-4-one scaffold interactions leading to kinase inhibition.
Comparative Binding Affinity: Pyrido[2,3-d]pyrimidines vs. Alternatives
To objectively evaluate the performance of these analogs, we must compare their binding affinities against established clinical standards like Erlotinib and Purvalanol B.
A. Overcoming EGFR Gatekeeper Mutations
In wild-type EGFR (
EGFRWT
), standard therapies like Erlotinib perform exceptionally well. However, the
T790M
gatekeeper mutation introduces a bulky methionine residue that sterically hinders traditional inhibitors. Recent studies on 1 [1] demonstrate that specific functionalization allows the scaffold to bypass this steric clash, maintaining sub-micromolar affinity for the mutant strain. Furthermore,2 [3] have shown
IC50
values as low as 93 nM against
EGFRWT
, directly rivaling Erlotinib.
B. Engineering CDK4 Selectivity
Achieving selectivity between Cyclin-Dependent Kinases (CDKs) is notoriously difficult due to the high conservation of their ATP-binding pockets. However,3 [2] achieve remarkable CDK4 selectivity via a simple C-5 methyl substitution. The Causality: The C-5 methyl group induces a severe steric clash with the Phe-80 residue present in the CDK2 pocket. Because CDK4 lacks this specific spatial restriction, the analog binds seamlessly, resulting in a >100-fold selectivity for CDK4 over CDK2.
Table 1: Quantitative Binding Affinity Comparison
Compound / Analog
Target Kinase
Experimental
IC50
Reference Standard
Standard
IC50
Compound 8a (Pyrido[2,3-d]pyrimidin-4-one)
EGFRWT
99.0 nM
Erlotinib
51.0 nM
Compound 8a (Pyrido[2,3-d]pyrimidin-4-one)
EGFRT790M
123.0 nM
Erlotinib
>1000 nM
Compound 37 (2,5,8-trisubstituted analog)
EGFRWT
2.0 nM
PD153035
200.0 nM
Compound 1 (1,3-dimethyl-2,4-dioxo analog)
EGFRWT
93.0 nM
Erlotinib
51.0 nM
C-5 Methyl Pyrido[2,3-d]pyrimidin-7-one
CDK4
32.0 nM
Purvalanol B
>1000 nM
(Data aggregated from peer-reviewed structural activity relationship studies [1][2][3][4].)
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the binding affinities of these highly conjugated, aromatic compounds must be validated using orthogonal methods. Standard colorimetric assays are prone to false positives due to the auto-fluorescence of the pyrido-pyrimidine core. Therefore, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) .
Protocol 1: TR-FRET Kinase Binding Assay
Causality of choice: The time-resolved nature of the europium fluorophore allows the detector to wait out the short-lived auto-fluorescence of the pyrido[2,3-d]pyrimidine analogs, ensuring the measured signal is exclusively from the binding event.
Preparation: Dilute the recombinant kinase (e.g.,
EGFRT790M
) to a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Dispense 100 nL of the pyrido[2,3-d]pyrimidin-4-one analog (10-point dose-response curve, starting at 10 µM) into a 384-well pro-plate. Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined
Km
for the specific kinase) and biotinylated peptide substrate.
Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.
Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate
Mg2+
), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the
IC50
using a four-parameter non-linear regression model.
Step-by-step TR-FRET workflow for evaluating analog binding affinity and self-validating IC50.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetics
Causality of choice: While
IC50
provides equilibrium data, SPR provides the association (
kon
) and dissociation (
koff
) rates. A prolonged residence time (low
koff
) is often a better predictor of in vivo efficacy for ATP-competitive inhibitors than overall
IC50
.
Sensor Chip Preparation: Immobilize anti-His antibody onto a CM5 sensor chip using standard amine coupling chemistry.
Ligand Capture: Capture His-tagged kinase (e.g., CDK4/Cyclin D1 complex) onto the active flow cell to a target density of 2000 Response Units (RU). Leave the reference flow cell blank.
Analyte Injection: Inject the pyrido[2,3-d]pyrimidin-4-one analogs at varying concentrations (0.1x to 10x of the estimated
Kd
) at a flow rate of 30 µL/min.
Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately monitor the
koff
phase.
Data Fitting: Double-reference the sensograms (subtracting reference cell and blank injections) and fit to a 1:1 Langmuir binding model to determine
Kd=koff/kon
.
Conclusion
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold remains a premier choice for developing next-generation kinase inhibitors. By carefully modulating the steric bulk at the C-5 and C-6 positions, researchers can effectively tune the molecule to overcome resistance mutations (like
EGFRT790M
) or achieve exquisite selectivity (like CDK4 over CDK2). When validating these compounds, orthogonal pairing of TR-FRET and SPR ensures that the reported binding affinities are both accurate and kinetically informative.
References
Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors.
Title: Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of targeted therapies. Its inherent drug-like properties and synt...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of targeted therapies. Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold," leading to the development of numerous clinical candidates and approved drugs, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a prominent derivative of this class, Palbociclib (PD-0332991), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By examining the journey of this compound from the benchtop to preclinical models, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the critical interplay between in vitro potency and in vivo efficacy.
The 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Scaffold: A Gateway to Kinase Inhibition
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly kinases. This structural feature has been exploited to develop potent and selective inhibitors for a range of kinase targets implicated in cancer and other diseases, including but not limited to CDK4/6, mTOR, and various receptor tyrosine kinases.[1][2] The 2-amino substitution provides a crucial interaction point within the ATP-binding pocket of these kinases, while the 4-one position can be modified to fine-tune solubility and other physicochemical properties.
Our focus for this guide, Palbociclib, exemplifies the therapeutic potential of this scaffold. It is a first-in-class, orally bioavailable inhibitor of CDK4/6, which are key regulators of the cell cycle.[3][4] Its development has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
In Vitro Activity: Defining the Molecular and Cellular Effects
The initial characterization of any potential therapeutic agent begins with a thorough evaluation of its activity in controlled, cell-free, and cell-based in vitro systems. These assays are designed to determine the compound's direct effect on its molecular target and its subsequent impact on cellular processes.
Biochemical Potency: Direct Inhibition of CDK4/6
The primary mechanism of action of Palbociclib is the direct inhibition of the enzymatic activity of CDK4 and CDK6. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.
Table 1: In Vitro Biochemical Potency of Palbociclib
These low nanomolar IC50 values demonstrate the high potency and selectivity of Palbociclib for its intended targets. The lack of significant activity against other kinases, such as CDK9, underscores its targeted mechanism of action.[5]
This protocol outlines a common method for determining the IC50 of a compound against a purified kinase.
Reagent Preparation:
Prepare a 2X kinase/substrate solution containing the purified CDK4/6 enzyme and its substrate, the retinoblastoma protein (Rb), in a kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
Prepare serial dilutions of Palbociclib in DMSO, followed by a further dilution in the kinase assay buffer.
Assay Procedure:
To the wells of a 384-well plate, add 2.5 µL of the diluted Palbociclib or DMSO (vehicle control).
Add 2.5 µL of the 2X kinase/substrate solution to each well.
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
Incubate the plate at room temperature for 60 minutes.
Signal Detection:
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
Incubate for 30 minutes and measure the luminescence using a plate reader.
Data Analysis:
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
Fit the results to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Activity: Impact on Proliferation and Cell Cycle
Biochemical potency must translate to a functional effect in a cellular context. For Palbociclib, this is assessed by its ability to inhibit the proliferation of cancer cell lines and to induce cell cycle arrest.
Table 2: In Vitro Cellular Activity of Palbociclib in Breast Cancer Cell Lines
The data indicate that Palbociclib is effective at inhibiting the proliferation of breast cancer cell lines that express the retinoblastoma protein (pRb), a key substrate of CDK4/6.[6] The varying IC50 values across different cell lines highlight the influence of the broader genetic and signaling context on drug sensitivity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Cell Seeding:
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
Allow the cells to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Palbociclib in culture medium.
Replace the existing medium with 100 µL of the medium containing the various concentrations of Palbociclib or vehicle control.
Incubate the plate for 72-120 hours at 37°C in a humidified CO₂ incubator.
MTT Addition and Incubation:
Add 10 µL of a 5 mg/mL MTT solution to each well.
Incubate for 4 hours at 37°C.
Formazan Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
Mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of viability against the log of the Palbociclib concentration and fitting the data to a dose-response curve.
In Vivo Activity: Assessing Efficacy in a Living System
While in vitro studies provide crucial mechanistic and potency data, the ultimate test of a drug candidate's potential lies in its performance in vivo. These studies assess not only the drug's efficacy against a tumor in a complex biological environment but also its pharmacokinetic and pharmacodynamic properties.
Preclinical Efficacy in Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the workhorses of preclinical oncology research. In these models, human tumor cells are implanted into immunocompromised mice, which are then treated with the investigational drug.
Table 3: In Vivo Efficacy of Palbociclib in Xenograft Models
Model Type
Cancer Type
Treatment
Outcome
CDX
ER+ Breast Cancer
Palbociclib + Letrozole
Increased tumor growth inhibition compared to either agent alone.[7]
These in vivo studies demonstrate that Palbociclib exhibits significant antitumor activity across a range of cancer types, consistent with its in vitro mechanism of action.[6][7][8][9][10] The combination studies also highlight the potential for synergistic effects with other targeted therapies.[7]
This protocol describes a general procedure for establishing and evaluating the efficacy of a compound in a subcutaneous xenograft model.
Cell Preparation and Implantation:
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
Tumor Growth and Randomization:
Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = (length x width²)/2).
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration:
Administer Palbociclib or the vehicle control to the mice via the appropriate route (e.g., oral gavage) and at the desired dose and schedule (e.g., daily for 3 weeks on, 1 week off).
Monitoring and Endpoints:
Measure tumor volume and body weight 2-3 times per week.
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, and biomarker analysis from tumor tissue.
Data Analysis:
Plot the mean tumor volume over time for each group.
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Perform statistical analysis to determine the significance of the observed effects.
Caption: Workflow for a typical in vivo xenograft study.
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide
A critical aspect of drug development is understanding the relationship between in vitro activity and in vivo efficacy. While a potent in vitro profile is a prerequisite for a successful drug, it does not always guarantee in vivo success. Several factors can influence this correlation:
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and duration of exposure at the tumor site. Palbociclib, for instance, is orally bioavailable, but its metabolism, primarily through CYP3A4, can affect its plasma levels.[11][12]
Pharmacodynamics (PD): This relates the drug concentration to its pharmacological effect. For Palbociclib, in vivo studies have shown a correlation between drug administration and the reduction of phosphorylated Rb in tumor tissue, confirming target engagement.[10]
The Tumor Microenvironment: The complex interplay of cancer cells with stromal cells, immune cells, and the extracellular matrix in vivo can influence drug response in ways that are not captured in simple in vitro cell culture models.
The half-life of Palbociclib is significantly different in mice (1.5-2 hours) compared to humans (26.7 hours), which necessitates careful consideration of dosing schedules in preclinical models to mimic human exposure.[10] This highlights the importance of conducting thorough pharmacokinetic studies to inform the design of in vivo efficacy experiments.
Conclusion
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. The case of Palbociclib illustrates a successful journey from a potent in vitro inhibitor of CDK4/6 to a clinically effective anticancer agent. A comprehensive understanding of both the in vitro and in vivo properties of compounds derived from this scaffold is paramount for their successful development. By carefully designing and interpreting both sets of experiments, researchers can more effectively bridge the gap between the laboratory bench and clinical benefit.
References
Bollard, J., et al. (2017). Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. Gut, 66(7), 1286-1296. [Link]
The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. [Link]
In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours. PubMed. [Link]
Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. PMC. [Link]
Progress with palbociclib in breast cancer: latest evidence and clinical considerations. PMC. [Link]
Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. PMC. [Link]
Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. PubMed. [Link]
In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. PMC. [Link]
In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Frontiers. [Link]
Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. bioRxiv. [Link]
Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC. [Link]
Evaluation of Pharmacokinetics and Pharmacodynamics of Palbociclib in in-vitro and in-vivo models of PDAC. Padua Thesis and Dissertation Archive. [Link]
Phase III study evaluating palbociclib (PD-0332991), a Cyclin-Dependent Kinase (CDK) 4/6 Inhibitor in patients with hormone-rece. Clinical Trials. [Link]
Palbociclib as an Antitumor Drug: A License to Kill. MDPI. [Link]
The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed. [Link]
In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites. PubMed. [Link]
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
Efficacy and Safety of Palbociclib and Fulvestrant in Japanese Patients With ER+/HER2− Advanced/Metastatic Breast Cancer. In Vivo. [Link]
Phase II Palbociclib Results Confirm Effectiveness in Breast Cancer. OncLive. [Link]
Mass Spectrometry Fragmentation Comparison of Pyrido[2,3-d]pyrimidine Derivatives: A Technical Guide for Structural Elucidation
Executive Summary Pyrido[2,3-d]pyrimidines represent a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, antimicrobial agents, and novel nucleo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrido[2,3-d]pyrimidines represent a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, antimicrobial agents, and novel nucleoside analogs. During drug development, the unambiguous structural elucidation of these derivatives—especially distinguishing between regioisomers and identifying metabolic liabilities—relies heavily on advanced mass spectrometry (MS).
This guide provides an objective comparison of the fragmentation behaviors of various pyrido[2,3-d]pyrimidine derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the causal relationship between specific functional group substitutions and their corresponding gas-phase dissociation pathways, researchers can establish highly accurate, self-validating analytical workflows.
Mechanistic Overview of Pyrido[2,3-d]pyrimidine Fragmentation
The fused bicyclic nature of the pyrido[2,3-d]pyrimidine core dictates a highly specific, hierarchical fragmentation pattern. Under Collision-Induced Dissociation (CID), the fragmentation trajectory is primarily governed by the electronic properties and steric bulk of the peripheral substituents before the core heterocyclic rings undergo catastrophic cleavage [1].
Peripheral Cleavages (Low Collision Energy): Derivatives featuring exocyclic amines, alkylthio groups, or piperidinyl moieties typically undergo initial neutral losses at low collision energies. For example, 4-amino derivatives readily expel
NH3
(17 Da), while 2-methylthio derivatives exhibit the characteristic loss of a methyl radical or
CH3SH
.
Core Cleavages (High Collision Energy): At elevated collision energies, the pyrimidine ring is generally more susceptible to cleavage than the more stable pyridine ring. A characteristic retro-Diels-Alder (RDA) reaction or the sequential loss of
HCN
molecules is frequently observed, serving as a diagnostic marker for the intact core [2].
Proposed ESI-CID fragmentation logic for substituted pyrido[2,3-d]pyrimidine derivatives.
Quantitative Data Comparison
To illustrate the divergent fragmentation behaviors based on substitution, Table 1 compares the MS data of distinct pyrido[2,3-d]pyrimidine derivatives synthesized and analyzed in recent literature. The data highlights how the ionization mode and specific functional groups dictate the dominant product ions.
Table 1: Comparative Mass Spectrometry Data of Pyrido[2,3-d]pyrimidine Derivatives
Loss of dimethylamine followed by aryl group cleavage [5].
Experimental Protocol: ESI-MS/MS Workflow for Structural Elucidation
To ensure rigorous scientific integrity, the following protocol details a self-validating methodology for the structural elucidation of novel pyrido[2,3-d]pyrimidines using ESI-MS/MS. Every step is designed with a clear causal purpose to eliminate analytical ambiguity.
Step 1: Sample Preparation and Protonation Optimization
Action: Dissolve the pyrido[2,3-d]pyrimidine derivative in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: The addition of 0.1% formic acid lowers the pH of the solvent matrix. This ensures that the basic nitrogen atoms (specifically N1 and N3 of the pyrimidine core) are fully protonated in solution, which maximizes the yield of
[M+H]+
precursor ions during the electrospray ionization process.
Step 2: Direct Infusion and Source Parameter Tuning
Action: Introduce the sample via direct infusion at a flow rate of 10 µL/min. Set the capillary voltage to +4.0 kV and the desolvation temperature to 300 °C.
Causality: Direct infusion provides a continuous, stable ion beam, allowing for the precise tuning of source parameters. A desolvation temperature of 300 °C is optimal for these relatively rigid, thermally stable heterocycles, promoting efficient droplet evaporation without inducing premature thermal degradation in the source.
Step 3: Collision Energy (CE) Ramping (Self-Validating Step)
Action: Isolate the
[M+H]+
precursor ion in Q1. In Q2 (collision cell), ramp the collision energy from 10 eV to 50 eV using Argon as the collision gas.
Causality: A single static CE may either yield no fragmentation or completely shatter the core into non-diagnostic fragments. Ramping the CE generates a comprehensive breakdown curve.
Self-Validation: By plotting the depletion of the precursor ion against the appearance of product ions across the CE gradient, the analyst can validate the sequence of fragmentation. Peripheral losses (e.g.,
−NH3
) will peak at lower CEs (~15-20 eV), while core cleavages (e.g., pyrimidine ring opening) will only appear at higher CEs (>35 eV), confirming the structural hierarchy of the molecule.
Step 4: Isotopic Pattern Verification
Action: For derivatives containing halogens (e.g., chlorine or bromine), verify the isotopic signature in both the precursor and product ions.
Causality: The natural abundance of
35Cl/37Cl
(3:1) or
79Br/81Br
(1:1) acts as an intrinsic structural tag.
Self-Validation: If a product ion retains the characteristic 3:1 isotopic doublet, it definitively proves that the chlorinated portion of the molecule (usually the aryl substituent) remains intact within that specific fragment. If the doublet is lost, the cleavage occurred directly at the aryl-core bond, validating the exact site of fragmentation.
Step-by-step ESI-MS/MS workflow highlighting parameter causality and self-validation loops.
Conclusion
The mass spectrometry fragmentation of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature of peripheral substitutions and the applied ionization energy. By utilizing a systematic CE ramping approach and leveraging intrinsic isotopic tags, researchers can confidently map the dissociation pathways of these complex heterocycles. This self-validating methodology is critical for the rapid structural elucidation of novel drug candidates and the accurate identification of their metabolic byproducts in downstream pharmacokinetic studies.
References
Title: Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives
Source: ACS Omega
URL: [Link]
Title: Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives
Source: Scientific & Academic Publishing (SAPUB)
URL: [Link]
Title: Multistage Fragmentation of Ion Trap Mass Spectrometry System...
Source: Semantic Scholar
URL: [Link]
Validation
The Evolution of Kinase Inhibition: 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one vs. Standard ATP-Competitive Scaffolds
For decades, the foundation of targeted oncology and advanced antimicrobial design has relied on Type I ATP-competitive inhibitors. However, targeting the highly conserved ATP-binding cleft across the kinome frequently r...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, the foundation of targeted oncology and advanced antimicrobial design has relied on Type I ATP-competitive inhibitors. However, targeting the highly conserved ATP-binding cleft across the kinome frequently results in off-target toxicities. To overcome the selectivity conundrum inherent to standard purine-based or simple pyrimidine-based inhibitors, medicinal chemists have increasingly turned to privileged bicyclic pharmacophores.
Among these, the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold has emerged as a structurally superior alternative. By acting as a sophisticated adenine mimic, this scaffold not only anchors firmly within the conserved kinase hinge region but also projects precisely tuned chemical vectors into adjacent, non-conserved hydrophobic pockets.
This guide provides a rigorous, objective comparison between the pyrido[2,3-d]pyrimidine scaffold and standard ATP-competitive inhibitors, detailing the structural causality behind their efficacy and providing self-validating protocols for their characterization.
Structural Causality: Overcoming the Selectivity Bottleneck
Standard ATP-competitive inhibitors (e.g., first-generation purine analogs like Purvalanol B or broad-spectrum inhibitors like Imatinib) primarily rely on hydrogen-bonding interactions with the backbone amides of the kinase hinge region. Because this structural motif is universally conserved across the ~500 human kinases, achieving high selectivity using a purely purine-mimetic approach is thermodynamically challenging.
The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold solves this through a dual-action binding logic:
Hinge Anchoring (Enthalpic Drive): The 2-amino group and the N1/N3 atoms of the pyrimidine ring form highly optimized, enthalpy-driven hydrogen bonds with the hinge region (e.g., interacting with conserved residues like Leu83 in CDK2 or Val119 in bacterial DdlB) [1][1].
Vectorial Extension (Selectivity): The fused pyridine ring alters the electron density of the core, while substitutions at the C5, C6, or C7 positions project directly into the less-conserved selectivity pocket or the DFG-out allosteric site. For instance, modifications at the C-5 position have been critically evaluated to exploit spatial limitations near Phe-80 in CDKs, drastically altering selectivity profiles [2][2].
Caption: Binding modes of pyrido[2,3-d]pyrimidines vs. standard ATP competitors.
Quantitative Efficacy Comparison
The structural advantages of the pyrido[2,3-d]pyrimidine scaffold translate directly into superior biochemical potency. When screened against a panel of tyrosine kinases, derivatives such as PD-089828 demonstrated potent, broad-spectrum inhibition that outperforms many early-generation standard inhibitors [3][3].
Below is a comparative summary of performance metrics between standard ATP-competitors and optimized pyrido[2,3-d]pyrimidine derivatives.
Parameter
Standard ATP-Competitors (e.g., Purvalanol B, Imatinib)
To objectively prove that a newly synthesized 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivative is a true ATP-competitive inhibitor with an optimized thermodynamic profile, researchers must utilize a self-validating workflow. This prevents false positives caused by allosteric binding or non-specific aggregation.
Phase 1: Mechanism of Action (Steady-State Kinetics)
Objective: Confirm pure ATP-competitive behavior.
TR-FRET Assay Setup: Prepare the target kinase (e.g., CDK4/Cyclin D1), fluorescently labeled substrate, and varying concentrations of the pyrido[2,3-d]pyrimidine inhibitor (ranging from 0.1x to 10x the expected IC50).
ATP Titration: Run the assay across multiple ATP concentrations (e.g., 0.5x, 1x, 2x, and 5x the established
Km
for ATP).
Causality: Modulating [ATP] is critical. If the inhibitor binds exclusively to the ATP pocket, higher [ATP] will outcompete the inhibitor, shifting the apparent IC50 proportionally.
Lineweaver-Burk Validation: Plot
1/V
(velocity) against
1/[ATP]
.
Self-Validation Check: The lines corresponding to different inhibitor concentrations must intersect exactly on the y-axis (indicating a constant
Vmax
and an increasing apparent
Km
). If the lines intersect in the second quadrant, the compound exhibits mixed inhibition, falsifying the hypothesis of pure ATP competition and requiring a re-evaluation of the binding pose.
Phase 2: Thermodynamic Deconvolution
Objective: Prove that the scaffold's potency is driven by specific structural interactions (enthalpy) rather than just non-specific hydrophobic burial (entropy).
4. Isothermal Titration Calorimetry (ITC): Titrate the inhibitor into a highly purified kinase solution within the ITC cell at a constant temperature (e.g., 25°C).
5. Enthalpy/Entropy Deconvolution: Extract the binding affinity (
Kd
), enthalpy (
ΔH
), and entropy (
ΔS
).
Causality: Standard purine mimics often bind via entropy-driven hydrophobic displacement of water. In contrast, optimized pyrido[2,3-d]pyrimidines should exhibit a strong favorable enthalpic signature (
ΔH<0
) resulting from the precise hydrogen-bonding network formed by the 2-amino group and the pyrimidine nitrogens in the hinge region.
Self-Validation Check: If the ITC data reveals that binding is entirely entropy-driven, it indicates that the designed H-bonds at the selectivity pocket are failing to form as intended. This serves as an immediate, objective trigger to return to structure-activity relationship (SAR) optimization.
Caption: Self-validating workflow for characterizing ATP-competitive kinase inhibitors.
Conclusion
The transition from standard purine-based ATP competitors to the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold represents a masterclass in rational drug design. By combining the reliable enthalpic anchoring of an adenine mimic with the highly tunable, vector-driven selectivity of the substituted pyridine ring, this scaffold reliably overcomes the off-target toxicity limitations of earlier kinase inhibitors. For drug development professionals, leveraging this scaffold—backed by rigorous, self-validating kinetic and thermodynamic profiling—remains a premier strategy for discovering next-generation targeted therapeutics.
References
6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase
PLOS One
URL:[Link]
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
An essential mandate for any laboratory handling biologically active heterocyclic compounds is the implementation of rigorous, self-validating safety and disposal protocols. 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
An essential mandate for any laboratory handling biologically active heterocyclic compounds is the implementation of rigorous, self-validating safety and disposal protocols. 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 7255-87-0) is a foundational scaffold in drug discovery, particularly in the development of kinase inhibitors. However, the very structural features that make it pharmacologically valuable—its highly stable fused aromatic rings and multiple nitrogen heteroatoms—also make it environmentally persistent and challenging to degrade[1].
As a Senior Application Scientist, I have designed this operational master protocol to bridge the gap between standard safety data and field-proven laboratory logistics. This guide provides the causality behind each handling choice, ensuring that your team does not merely follow rules, but understands the chemical logic driving them.
Chemical Profile & Hazard Causality
Before handling or disposing of any compound, we must understand its physicochemical behavior. The pyrido[2,3-d]pyrimidine core is highly stable. It resists standard microbial degradation in municipal wastewater systems, meaning improper disposal can lead to aquatic bioaccumulation[1][2]. Furthermore, the compound exhibits acute toxicity (intravenous LD50 in mice: 180 mg/kg)[3].
To ensure trustworthiness in your workflow, every protocol must include a verification step. Do not rely on assumptions; validate your engineering controls before opening the reagent.
Step 1: Environmental Verification
Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing fume hood.
Causality: The compound is a fine powder. Air currents in standard laboratories can easily aerosolize particles, leading to inhalation exposure or cross-contamination of adjacent assays.
Validation: Before opening the vial, use a velometer or check the digital airflow monitor to verify an inward face velocity of at least 0.5 m/s (100 fpm).
Step 2: Personal Protective Equipment (PPE) Selection
Action: Don nitrile gloves (double-gloving recommended for extended handling), a fastened lab coat, and wrap-around safety goggles. If a ventilated enclosure is unavailable, an N95 or P100 particulate respirator is mandatory.
Causality: While skin penetration data is limited, nitrogenous heterocyclic compounds can cause dermal sensitization. Double-gloving allows for immediate removal of the outer layer if powder adherence is observed, preventing secondary contamination of laboratory surfaces.
Step 3: Transfer and Solubilization
Action: Use anti-static weighing boats and spatulas. When preparing stock solutions (e.g., in DMSO or Methanol), add the solvent directly to the pre-weighed powder in a sealed vial rather than transferring the powder to the solvent.
Causality: Static charge can cause the powder to repel and scatter. Adding solvent to the sealed vial minimizes the time the dry powder is exposed to open air.
Comprehensive Waste Segregation & Disposal Plan
Under the Resource Conservation and Recovery Act (RCRA), waste containing 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one must be treated as hazardous due to its biological activity and environmental persistence[2][5]. The only definitive method for the destruction of stable pyrido-pyrimidine derivatives is high-temperature incineration [6].
Protocol A: Liquid Waste Management
Segregation: Collect all solvent mixtures containing the compound (e.g., HPLC effluents, assay supernatants) in a dedicated, clearly labeled High-Density Polyethylene (HDPE) carboy.
Compatibility Check: Ensure the waste stream is designated as "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used in the assay). Do not mix with strong oxidizers (e.g., nitric acid, peroxides), as the amine groups can undergo violent exothermic oxidation.
Labeling: Attach a GHS-compliant hazardous waste tag immediately upon the first drop of waste entering the container. List "2-amino-1H-pyrido[2,3-d]pyrimidin-4-one" and the specific solvents used.
Protocol B: Solid Waste Management
Consumables: All contaminated pipette tips, weighing boats, and empty vials must be placed in a rigid, puncture-resistant biohazard or chemical waste bin lined with a thick polyethylene bag.
Sealing: Once the bag is 75% full, seal it using a gooseneck tie to prevent any residual powder from escaping during transport.
The Thermal Destruction Mechanism
Why do we mandate incineration? At temperatures between 450°C and 1,600°C, the thermal energy overcomes the resonance stabilization of the pyrido-pyrimidine ring[6]. The carbon backbone is oxidized to CO₂, while the high nitrogen content is converted into nitrogen oxides (NOx). To prevent atmospheric pollution, the incinerator facility must utilize an alkaline scrubber system to neutralize the NOx gases before environmental release.
Figure 1: Thermal destruction workflow and NOx neutralization pathway for nitrogenous waste.
Emergency Spill Response
In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical ingredient (API). Follow this validated recovery protocol:
For Solid (Powder) Spills:
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.
Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) using a spray bottle to suppress dust formation.
Absorb: Carefully wipe up the dampened powder using absorbent laboratory pads.
Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse, to remove any microscopic residue.
Dispose: Place all used absorbent pads and contaminated PPE into a designated solid hazardous waste bag for incineration[2].
For Liquid Spills (Compound in Solvent):
Contain: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads). Do not use combustible absorbents like sawdust.
Collect: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE waste container.
Ventilate: Ensure the laboratory fume hoods are running at maximum capacity to clear any residual solvent vapors.
References
Chemsrc. "CAS#:7255-87-0 | Pyrido(2,3-d)pyrimidin-4(1H)-one, 2-amino- (9CI) Chemical Properties and Toxicity Data". Available at: [Link]
US Environmental Protection Agency (EPA). "Hazardous Waste Land Treatment and RCRA Subtitle C Guidelines". Available at: [Link]
Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library). "Critical Assessment of Heterocyclic Amines: Incineration and Disposal Methodologies". Available at: [Link]
DigitalCommons@University of Nebraska-Lincoln. "Mutagens in contaminated soil: a review of heterocyclic amines". Available at: [Link]
Personal protective equipment for handling 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
An In-Depth Guide to the Safe Handling of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Safe Handling of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. The causality behind each recommendation is explained to build a culture of safety that is both robust and intuitive.
Section 1: Hazard Assessment and Toxidological Profile
Understanding the specific risks associated with a compound is the foundation of safe handling. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one (CAS #7255-87-0) is not consistently available across all major suppliers, we can construct a reliable hazard profile based on its chemical class and available toxicological data.
The molecule belongs to the pyrido[2,3-d]pyrimidine family, a class of heterocyclic amines. Compounds in this family are recognized for their bioactive properties and are often used in pharmaceutical development.[1][2][3][4] As a general principle, heterocyclic amines should be handled with care, assuming potential for irritation and toxicity.[5]
Known Toxicological Data:
A critical piece of data available is the acute toxicity value in mice.
This "Lethal Dose, 50 percent kill" value indicates significant toxicity if the compound enters the bloodstream directly. While this is an acute exposure route, it underscores the importance of preventing skin absorption through cuts or abrasions and avoiding the generation of fine dust that can be inhaled. Based on the safety profiles of similar pyrimidine derivatives, we must operate under the assumption that this compound is hazardous and may cause:
Respiratory Irritation: Potential for irritation if inhaled as a dust.[8][9]
Oral Toxicity: May be harmful if swallowed.[7][8][10]
Section 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before any handling occurs, engineering and administrative controls must be in place.
Engineering Controls: The most effective way to manage exposure is to contain the hazard at its source.
Chemical Fume Hood: All weighing, transfers, and solution preparations involving the solid form of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one must be conducted inside a certified chemical fume hood. This prevents the inhalation of fine particulates.
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: These are the work practices that reduce or prevent exposure.
Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. Restrict access and ensure all necessary safety equipment is within this area.
Standard Operating Procedures (SOPs): Develop and train all personnel on a specific SOP for this compound, covering every step from receipt to disposal.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks.
Core PPE Requirements (Minimum for any handling):
Eye and Face Protection: Chemical splash goggles are mandatory.[11][12][13] If there is a significant risk of splash or reaction pressurization, a face shield should be worn over the safety goggles.[14]
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] Ensure clothing worn underneath covers the legs completely; long pants and closed-toe, closed-heel shoes are mandatory.[14]
Hand Protection: Nitrile gloves are the standard for incidental contact.[9] However, if working with the compound in a solvent, consult a glove compatibility chart to ensure the glove material is resistant to the solvent being used. Always double-glove when handling the neat (solid) compound and change gloves immediately upon contamination.
Task-Specific PPE Requirements
The following table outlines the minimum required PPE for common laboratory operations involving 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one.
Task
Engineering Control
Required Personal Protective Equipment
Weighing Solid Compound
Chemical Fume Hood
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Preparing Solutions
Chemical Fume Hood
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Transferring Solutions
Chemical Fume Hood
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Running Reaction
Chemical Fume Hood
Nitrile Gloves, Lab Coat, Chemical Splash Goggles (Face shield if splash/pressure risk)
Post-Reaction Workup
Chemical Fume Hood
Solvent-Appropriate Gloves, Lab Coat, Chemical Splash Goggles
Respiratory Protection
Under normal laboratory conditions within a functioning chemical fume hood, respiratory protection is not typically required.[9] However, a respirator (e.g., a NIOSH-approved N95 or higher) may be necessary in situations where engineering controls are not available or during the cleanup of a large spill where dust may be generated.[5][12] All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[14]
Section 4: Procedural Guidance & Disposal Plan
Step-by-Step Handling Protocol
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves (double-gloving is recommended).
Weighing: Perform all weighing on a balance inside the fume hood. Use a spatula to carefully transfer the solid, avoiding any actions that could create airborne dust.
Transfer: If adding the solid to a reaction vessel, do so slowly and carefully within the fume hood. If transferring a solution, use a pipette or syringe.
Post-Handling: After the operation is complete, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.
Doffing PPE: Remove gloves first, turning them inside out. Remove your lab coat, followed by your safety goggles. Wash hands thoroughly with soap and water.[7]
Spill Response Plan
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
Carefully scoop the material into a labeled hazardous waste container.
Wipe the area with a detergent solution, followed by water.
Major Spill:
Evacuate the immediate area.
Alert your facility's emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All waste containing 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous chemical waste.
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
The label must include "Hazardous Waste" and the full chemical name.
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7] Do not pour any waste down the drain.[10]
Visualization of PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.